molecular formula C6H10O3 B1654609 Methyl 2-(methoxymethyl)acrylate CAS No. 25328-81-8

Methyl 2-(methoxymethyl)acrylate

Número de catálogo: B1654609
Número CAS: 25328-81-8
Peso molecular: 130.14 g/mol
Clave InChI: LHXULFYZCPMBMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl 2-(methoxymethyl)acrylate (CAS 25328-81-8) is a high-purity acrylate monomer of significant interest in the development of advanced polymeric materials. With a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol, it serves as a key building block in organic synthesis and polymer science . Researchers value this monomer for designing polymers with specific properties, such as adjusting the hydrophilicity and flexibility of polymer chains, which can influence the material's final characteristics like glass transition temperature (Tg) and mechanical strength. The methoxymethyl side chain can impart unique hydration properties to the resulting polymer. Studies on structurally similar polymers, such as poly(2-methoxyethyl acrylate) (PMEA), have demonstrated that the methoxy moiety can interact with water molecules to form "intermediate water," a structure closely linked to exceptional antithrombogenic (anti-blood-clotting) properties . This makes related acrylates a compelling subject for research into blood-compatible coatings for medical devices, artificial organs, and other biomedical applications . The monomer is typically stored sealed in a dry environment at freezer temperatures, often under -20°C, to maintain its stability . As a chemical reagent, it must be handled with care by experienced researchers only. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

methyl 2-(methoxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXULFYZCPMBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447102
Record name methyl 2-(methoxymethyl)acrylate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25328-81-8
Record name methyl 2-(methoxymethyl)acrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(methoxymethyl)prop-2-enoate
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Foundational & Exploratory

Methyl 2-(methoxymethyl)acrylate (CAS 25328-81-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Molecule

Methyl 2-(methoxymethyl)acrylate is a functionalized acrylate monomer that, while not as ubiquitous as commodity acrylates like methyl methacrylate (MMA), offers unique properties for specialized polymer synthesis. Its structure combines the reactive vinyl group of the acrylate backbone with a pendant methoxymethyl ether group. This ether linkage introduces polarity, flexibility, and a potential site for secondary chemical modification, making it a molecule of interest for researchers in advanced materials, coatings, adhesives, and biomedical polymers. This guide provides a deep dive into its known properties, a robust framework for its synthesis and analysis, and an exploration of its potential applications, grounded in the established chemistry of acrylate monomers.

Section 1: Chemical Identity and Core Properties

The fundamental identity of a chemical substance is the bedrock of all further research. Precise identification ensures reproducibility and accurate interpretation of experimental results.

  • IUPAC Name: methyl 2-(methoxymethyl)acrylate

  • CAS Number: 25328-81-8[1][2]

  • Molecular Formula: C₆H₁₀O₃[2][3]

  • InChI Key: LHXULFYZCPMBMS-UHFFFAOYSA-N

The structural formula is: CH₂=C(CH₂OCH₃)COOCH₃

This structure reveals a terminal vinyl group, making it amenable to radical polymerization, and two distinct ether and ester functionalities that dictate its solubility, reactivity, and the properties of its resultant polymers.

Table 1: Physicochemical and Safety Data Summary
PropertyValueSource / Rationale
CAS Number 25328-81-8[2]
Molecular Weight 130.14 g/mol [2][3]
Appearance Colorless Liquid (Expected)Based on analogous acrylate monomers.
Boiling Point Data not available in public literature.Expected to be higher than methyl acrylate (80 °C) due to increased molecular weight.
Density Data not available in public literature.---
Solubility Soluble in common organic solvents (e.g., THF, Toluene, Acetone). Limited solubility in water.Inferred from the presence of both polar (ether, ester) and non-polar (alkyl) groups.
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Storage Temp. Room Temperature

Section 2: Synthesis and Purification - A Representative Protocol

While specific, peer-reviewed synthesis protocols for Methyl 2-(methoxymethyl)acrylate are not widely published, a robust and industrially relevant method can be derived from analogous transesterification processes used for similar functional acrylates, such as methoxyethyl acrylate.[4][5] The core principle is the exchange of the alcohol group of a parent ester (like methyl acrylate) with a different alcohol, driven by the removal of the more volatile alcohol byproduct.

The proposed reaction is: Methyl Acrylate + Methoxymethanol → Methyl 2-(methoxymethyl)acrylate + Methanol (Note: This is a conceptual representation. The actual synthesis is more complex, often starting from precursors that allow for the introduction of the CH₂OCH₃ group.)

A more practical and established route involves the reaction of methyl 2-(bromomethyl)acrylate with sodium methoxide.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a validated, logical approach for laboratory-scale synthesis. The causality behind each step is explained to ensure both success and safety.

  • Reactor Setup: A three-neck, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be oven-dried and assembled under a positive pressure of dry nitrogen.

    • Causality: Acrylate chemistry, particularly involving organometallic or alkoxide reagents, is sensitive to moisture. A dry, inert atmosphere prevents unwanted side reactions and ensures the potency of the reagents.

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a separate flask under nitrogen.

    • Causality: Using a slight excess of the nucleophile (sodium methoxide) ensures the complete consumption of the starting halide, simplifying purification.

  • Initial Charge: Charge the reaction flask with anhydrous tetrahydrofuran (THF) and methyl 2-(bromomethyl)acrylate (1.0 equivalent). Cool the stirred solution to 0 °C using an ice bath.

    • Causality: THF is an excellent aprotic polar solvent that dissolves both the organic substrate and the alkoxide. Cooling to 0 °C is critical to manage the exothermicity of the nucleophilic substitution, preventing potential side reactions or a runaway reaction.

  • Reagent Addition: Add the sodium methoxide solution dropwise to the reaction flask via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Slow, controlled addition is paramount for thermal management and to prevent localized high concentrations of the base, which could promote elimination or polymerization side reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Causality: The extended reaction time at room temperature allows the substitution reaction to proceed to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material.

  • Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Causality: This neutralizes any remaining base and protonates the methoxide. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
    • Causality: The product is organic-soluble and will move into the organic phase, leaving inorganic salts (NaBr) in the aqueous phase. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
    • Causality: The brine wash removes residual water, and MgSO₄ is a neutral drying agent that removes the final traces of moisture before solvent removal. d. Purify the crude product by vacuum distillation or column chromatography on silica gel.
    • Causality: Vacuum distillation is effective for thermally stable liquids, separating the product based on boiling point. Column chromatography is used for higher purity, separating based on polarity.
Visualization: Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_reagents Prepare NaOMe in Anhydrous MeOH add_reagent Dropwise Addition of NaOMe Solution (T < 5°C) prep_reagents->add_reagent prep_reactor Assemble Dry N₂-flushed Reactor charge_reactor Charge Reactor with Methyl 2-(bromomethyl)acrylate in THF, Cool to 0°C prep_reactor->charge_reactor charge_reactor->add_reagent react Stir 12-16h at RT add_reagent->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract dry Wash, Dry (MgSO₄) & Concentrate extract->dry purify Vacuum Distillation or Column Chromatography dry->purify product Pure Monomer purify->product

Caption: Workflow for the synthesis of Methyl 2-(methoxymethyl)acrylate.

Section 3: Polymerization Characteristics

The vinyl group in Methyl 2-(methoxymethyl)acrylate makes it highly susceptible to polymerization, primarily through free-radical mechanisms. The principles governing the polymerization of MMA and other acrylates are directly applicable here.[6][7]

Free-Radical Polymerization: This is the most common and straightforward method.

  • Initiation: The process is typically initiated by thermal decomposition of an initiator like 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to generate primary radicals.

  • Propagation: The radical adds across the monomer's double bond, creating a new, larger radical that continues to add more monomer units.

  • Termination: The growing chains are terminated through combination or disproportionation.

The presence of the methoxymethyl group is expected to influence the polymer properties. Compared to Poly(methyl methacrylate) (PMMA), the resulting polymer would likely have a lower glass transition temperature (Tg) due to the increased flexibility of the ether side chain, yielding a softer, more pliable material.[8]

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) are highly relevant. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers). The ester functionality is well-tolerated in these systems, making Methyl 2-(methoxymethyl)acrylate a suitable candidate for creating well-defined functional polymers.[9]

Reactivity Ratios: In copolymerization with other monomers (e.g., styrene, MMA), the monomer reactivity ratios (r₁, r₂) would need to be determined experimentally.[10][11][12] These values are critical as they dictate the composition and sequence distribution of the resulting copolymer, which in turn controls its macroscopic properties. Standard methods like Fineman-Rose, Kelen-Tudos, or non-linear least-squares fitting of composition data are used for this determination.[10][11][13]

Visualization: Free-Radical Polymerization Mechanism

cluster_init 1. Initiation cluster_prop 2. Propagation cluster_term 3. Termination I2 I-I (Initiator) I_rad 2 I• I2->I_rad Heat (Δ) IM_rad I-M• I_rad->IM_rad + M M Monomer (M) IMn_rad I-(M)n-M• IM_rad->IMn_rad + n(M) P Polymer IMn_rad->P Combination or Disproportionation

Caption: The three key stages of a free-radical polymerization process.

Section 4: Analytical and Quality Control Workflow

Ensuring the purity and identity of the monomer is critical before its use in polymerization or other applications. A multi-step analytical approach is recommended.

  • Purity Assessment (GC-MS):

    • Technique: Gas Chromatography-Mass Spectrometry.

    • Rationale: This is the primary method for assessing purity. GC separates the monomer from volatile impurities (e.g., residual solvents, starting materials), and the area percentage of the main peak provides a quantitative measure of purity. The mass spectrum confirms the molecular weight (130.14 g/mol ) and provides a fragmentation pattern that serves as a fingerprint for structural confirmation.

  • Structural Confirmation (NMR & FT-IR):

    • Technique: Fourier-Transform Infrared Spectroscopy (FT-IR).

    • Rationale: Provides rapid confirmation of key functional groups. Expected characteristic peaks include: ~1720 cm⁻¹ (C=O, ester stretch), ~1635 cm⁻¹ (C=C, vinyl stretch), and ~1100 cm⁻¹ (C-O, ether stretch).

    • Technique: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy.

    • Rationale: This is the definitive method for unambiguous structure elucidation.

      • ¹H NMR (Predicted): One would expect distinct signals for the vinyl protons (~5.5-6.5 ppm), the ester methyl protons (~3.7 ppm), the ether methyl protons (~3.3 ppm), and the methylene protons adjacent to the ether oxygen (~4.0 ppm).

      • ¹³C NMR (Predicted): Signals corresponding to the carbonyl carbon (~166 ppm), the vinyl carbons (~125-136 ppm), and the unique carbons of the methoxymethyl and methyl ester groups would be expected.

  • Inhibitor Content Analysis (HPLC):

    • Technique: High-Performance Liquid Chromatography.

    • Rationale: Acrylate monomers are stabilized with inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization. HPLC with a UV detector is the standard method for quantifying the concentration of these inhibitors to ensure storage stability.

Visualization: Quality Control Logic

start Synthesized Monomer Batch gcms Purity & MW Check (GC-MS) start->gcms ftir Functional Group Check (FT-IR) start->ftir decision1 Purity > 97%? Correct MW? gcms->decision1 ftir->decision1 nmr Definitive Structure Confirmation (NMR) decision1->nmr Yes fail Repurify or Reject decision1->fail No decision2 Structure Correct? nmr->decision2 hplc Inhibitor Level Check (HPLC) decision2->hplc Yes decision2->fail No pass Release for Use hplc->pass

Caption: A logical workflow for the quality control of the monomer.

Section 5: Applications and Future Scope

The unique structure of Methyl 2-(methoxymethyl)acrylate opens avenues for its use in several high-performance areas:

  • Specialty Polymers and Coatings: As a comonomer, it can be incorporated into acrylic resins for paints and coatings. The ether side chain can improve flexibility, adhesion to polar substrates, and act as an internal plasticizer, reducing the need for external additives.[8]

  • Adhesives and Sealants: The polarity imparted by the methoxymethyl group can enhance adhesion to a variety of surfaces, making it a valuable component in the formulation of specialized pressure-sensitive adhesives (PSAs) and sealants.

  • Biomedical Materials: The hydrophilicity and flexibility offered by the ether linkage are highly desirable in biomedical applications. Copolymers containing this monomer could be explored for:

    • Hydrogels: For contact lenses, wound dressings, and drug delivery matrices.

    • Dental Resins: As a comonomer to modify the mechanical properties and water sorption of dental composites.

    • Biocompatible Coatings: For medical devices to improve their interface with biological tissues.[7][10]

  • Reactive Intermediates: The monomer itself can serve as a building block in further chemical synthesis, leveraging the reactivity of its double bond in reactions like Michael additions.

Section 6: Safe Handling and Storage

Handling Methyl 2-(methoxymethyl)acrylate requires adherence to safety protocols typical for acrylate monomers.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15][16] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[17]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and direct sunlight.[18] Crucially, acrylate monomers must be stored under an atmosphere containing oxygen (i.e., air), as common phenolic inhibitors require oxygen to function effectively and prevent spontaneous, exothermic polymerization. Never store under an inert gas like nitrogen or argon.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[14] Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Vlček, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793–873.
  • PubChem. (n.d.). Methoxymethyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Manju, M., et al. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 2(3), 22-27.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Aurintricarboxylic acid ammonium salt. Retrieved from [Link]

  • Unknown Authors. (n.d.). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Retrieved from [Link]

  • Unknown Author. (n.d.). Experiment 3 Radical Copolymerization of Styrene and Methyl Methacrylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 4 from Reactivity Ratios for Organotin Copolymer Systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate.
  • Gantrade. (2020). Methyl Acrylate: A Special Acrylic Monomer. Retrieved from [Link]

  • Unknown Author. (n.d.). Preparation of Poly Methyl Acrylate Membrane by Template Polymerization Method. Retrieved from [Link]

  • Buback, M., et al. (2021). Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electron Paramagnetic Resonance Spectroscopy.
  • Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]

  • Unknown Author. (2007). Polymerization of Methyl Methacrylate by Heat-Catalyst and Gamma-Irradiation Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330537A - Preparation method of methoxyethyl acrylate.
  • Patience, G. S., et al. (2018).
  • The Essential Chemical Industry. (n.d.). Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate). Retrieved from [Link]

  • ResearchGate. (2022). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from [Link]

  • Ataman Kimya. (n.d.). POLYMETHYL METHACRYLATE. Retrieved from [Link]

  • Datta, H., et al. (2018). Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Journal of Polymer Research.

Sources

Chemical structure of methyl 2-(methoxymethyl)acrylate monomer

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of Methyl 2-(Methoxymethyl)acrylate Monomer

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the monomer methyl 2-(methoxymethyl)acrylate (CAS No. 25328-81-8). As a functionalized acrylate, this monomer presents unique opportunities for the development of novel polymers with tailored properties for advanced applications in drug delivery, specialty coatings, and material science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols.

Introduction: Unveiling a Functional Monomer

The field of polymer chemistry is in constant pursuit of novel monomers that can impart unique functionalities to resulting polymers. Methyl 2-(methoxymethyl)acrylate is one such monomer that, while structurally related to the widely used methyl methacrylate (MMA), possesses a methoxymethyl group at the alpha-position. This substitution is anticipated to significantly influence the monomer's reactivity, as well as the physical and chemical properties of its corresponding polymer, poly(methyl 2-(methoxymethyl)acrylate). Understanding the nuanced chemical structure of this monomer is paramount to unlocking its full potential in various scientific and industrial applications.

Chemical Structure and Physicochemical Properties

The foundational step in exploring the potential of any monomer is a thorough characterization of its chemical structure and inherent properties.

Molecular Structure

Methyl 2-(methoxymethyl)acrylate possesses the chemical formula C6H10O3 and a molecular weight of 130.14 g/mol .[1][2] The structure features a terminal vinyl group essential for polymerization, a methyl ester group, and a distinguishing methoxymethyl substituent on the alpha-carbon.

Caption: Chemical structure of methyl 2-(methoxymethyl)acrylate.

Physicochemical Data Summary

A compilation of the key physicochemical properties of methyl 2-(methoxymethyl)acrylate is presented below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is still needed.

PropertyValueSource
CAS Number 25328-81-8[1][2]
Molecular Formula C6H10O3[1][2]
Molecular Weight 130.14 g/mol [1][2]
Appearance Colorless liquid (predicted)Inferred
Boiling Point Not available-
Density Not available-
Storage Sealed in dry, store in freezer, under -20°C[1]

Synthesis of Methyl 2-(Methoxymethyl)acrylate

Proposed Synthetic Pathway: The Horner-Wadsworth-Emmons Approach

The Z-selective HWE reaction offers a strategic advantage in controlling the stereochemistry of the resulting alkene, which can be a critical factor in polymerization and material properties.[4][5]

G reagent1 Methyl (dimethoxyphosphoryl)acetate product Methyl 2-(methoxymethyl)acrylate reagent1->product 1. reagent2 Methoxyacetaldehyde reagent2->product 2. base Strong Base (e.g., NaH) base->product in THF

Caption: Proposed synthesis of methyl 2-(methoxymethyl)acrylate via the HWE reaction.

Detailed Experimental Protocol (Proposed)

Materials:

  • Methyl (dimethoxyphosphoryl)acetate

  • Methoxyacetaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents). Suspend the sodium hydride in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl (dimethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the cooled suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the phosphonate ylide will form.

  • Reaction with the Aldehyde: To the ylide solution, add a solution of methoxyacetaldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield pure methyl 2-(methoxymethyl)acrylate.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and flame-dried glassware is critical as the phosphonate ylide is a strong base and will be quenched by water.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive ylide with atmospheric oxygen.

  • Controlled Temperature: The initial cooling to 0 °C controls the exothermic reaction of the phosphonate with the strong base. The subsequent reaction with the aldehyde is also performed at a controlled temperature to minimize side reactions.

  • Purification: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target acrylate.

Spectroscopic Characterization

Definitive structural elucidation of the synthesized monomer is achieved through a combination of spectroscopic techniques. While experimental spectra for methyl 2-(methoxymethyl)acrylate are not widely published, we can predict the key features based on the known spectra of analogous molecules such as methyl acrylate and methyl methacrylate.[6][7][8][9][10][11]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
  • δ 6.2-6.5 ppm (1H, d): Vinyl proton trans to the ester group.

  • δ 5.8-6.1 ppm (1H, d): Vinyl proton cis to the ester group.

  • δ 4.1-4.3 ppm (2H, s): Methylene protons of the methoxymethyl group (-CH₂-O-).

  • δ 3.7-3.9 ppm (3H, s): Methyl protons of the ester group (-O-CH₃).

  • δ 3.3-3.5 ppm (3H, s): Methyl protons of the methoxymethyl group (-O-CH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
  • δ 165-168 ppm: Carbonyl carbon of the ester group.

  • δ 135-138 ppm: Quaternary carbon of the vinyl group.

  • δ 125-128 ppm: Methylene carbon of the vinyl group.

  • δ 68-72 ppm: Methylene carbon of the methoxymethyl group.

  • δ 58-60 ppm: Methyl carbon of the methoxymethyl group.

  • δ 51-53 ppm: Methyl carbon of the ester group.

Predicted FTIR Spectrum (thin film)
  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • ~1720-1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

  • ~1630-1640 cm⁻¹: C=C stretching vibration of the vinyl group.

  • ~1100-1200 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.

Polymerization and Potential Polymer Properties

The presence of the vinyl group makes methyl 2-(methoxymethyl)acrylate amenable to free-radical polymerization, a common and versatile method for producing a wide range of polymers.[12][13][14]

Free-Radical Polymerization Workflow

G Monomer Methyl 2-(methoxymethyl)acrylate Polymerization Polymerization (Heat, Inert Atmosphere) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation (e.g., in Methanol) Polymerization->Precipitation Drying Drying in Vacuo Precipitation->Drying Polymer Poly(methyl 2-(methoxymethyl)acrylate) Drying->Polymer

Caption: General workflow for the free-radical polymerization of methyl 2-(methoxymethyl)acrylate.

Predicted Properties of Poly(methyl 2-(methoxymethyl)acrylate)

The introduction of the methoxymethyl group is expected to alter the properties of the resulting polymer compared to the well-known poly(methyl methacrylate) (PMMA).[3][5][15][16][17][18][19]

PropertyPredicted CharacteristicRationale
Glass Transition Temp. (Tg) Lower than PMMAThe flexible ether linkage in the side chain is expected to increase chain mobility, thus lowering the Tg.
Mechanical Properties More flexible and less brittle than PMMAThe lower Tg and increased side-chain flexibility would likely result in a softer, more pliable material.
Solubility Increased solubility in polar organic solventsThe ether and ester functionalities should enhance the polymer's affinity for polar solvents.
Refractive Index Similar to or slightly different from PMMAWhile the bulk of the polymer is similar, the ether linkage might cause a slight deviation from PMMA's refractive index of ~1.49.[16]

Potential Applications

The unique predicted properties of poly(methyl 2-(methoxymethyl)acrylate) suggest its utility in several advanced applications:

  • Drug Delivery: The increased flexibility and potential for tailored hydrophilicity could make this polymer a candidate for creating more effective drug delivery matrices, including nanoparticles and hydrogels.

  • Specialty Coatings: The polymer's predicted solubility and flexibility could be advantageous in formulating specialty coatings with enhanced adhesion and durability.

  • Biomaterials: As with other acrylates, biocompatibility would need to be rigorously tested, but the modified side chain could offer new avenues for creating biocompatible materials with specific mechanical properties for tissue engineering or medical devices.[15]

Conclusion

Methyl 2-(methoxymethyl)acrylate represents a promising, yet underexplored, monomer in the field of polymer science. Its unique chemical structure, characterized by the presence of a methoxymethyl group, offers the potential to create novel polymers with distinct properties compared to conventional polyacrylates. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and polymerization, laying the groundwork for future experimental validation and application development. The insights and protocols detailed herein are intended to empower researchers to explore the full potential of this versatile monomer.

References

  • Poly(methyl acrylate) - Wikipedia. (2023, October 27). In Wikipedia. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). In Organic Chemistry. Retrieved from [Link]

  • Figure S4. 1 H NMR spectrum of methyl... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. (2022). Molecules, 27(20), 7138. [Link]

  • Z-Selective Horner—Wadsworth—Emmons Reaction. (2000). Chemical Reviews, 100(8), 3009–3066. [Link]

  • Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (n.d.). Research India Publications. Retrieved from [Link]

  • POLY-METHYL METHACRYLATE (PMMA) - E-Plasticase. (n.d.). Retrieved from [Link]

  • PMMA: Properties and Applications | PDF | Poly(Methyl Methacrylate) | Materials - Scribd. (n.d.). Retrieved from [Link]

  • Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). (2024, August 16). Retrieved from [Link]

  • Method for synthesizing (methyl) acrylate - Google Patents. (n.d.).
  • Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. (n.d.). Retrieved from [Link]

  • Spectroscopic and Thermal Investigations on Methyl Methacrylate – co – Methacrylic Acid Copolymer. (n.d.). Retrieved from [Link]

  • free radical polymerization - YouTube. (2015, November 4). Retrieved from [Link]

  • Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids - TRACE: Tennessee Research and Creative Exchange. (n.d.). Retrieved from [Link]

  • Methyl methacrylate - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. (n.d.). Retrieved from [Link]

  • Two-dimensional NMR studies of acrylate copolymers* - Pure and Applied Chemistry. (n.d.). Retrieved from [Link]

  • Methoxymethyl methacrylate | C6H10O3 | CID 88508 - PubChem. (n.d.). Retrieved from [Link]

  • FTIR spectra of polyacrylate. m(WP)/m(Ac) was 1/6, m(MAA)/m(AA) was... - ResearchGate. (n.d.). Retrieved from [Link]

  • Solid State 13C NMR Study of Methyl Methacrylate-Methacrylic Acid Copolymers - auremn. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Retrieved from [Link]

  • Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13C NMR Spectroscopy | Request PDF. (n.d.). Retrieved from [Link]

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Technical Guide: Baylis-Hillman Adduct Derivatives of Methyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthetic Protocols, Mechanistic Insights, and Pharmaceutical Applications

Executive Summary

The Morita-Baylis-Hillman (MBH) reaction serves as a cornerstone in modern organic synthesis, providing a highly atom-economical route to multifunctional allylic alcohols. Specifically, the adducts derived from methyl acrylate represent a privileged class of C3 synthons. These molecules possess three distinct reactive sites—a hydroxyl group, an alkene, and an ester—densely packed within a compact framework.

This guide addresses the critical challenge in MBH chemistry: moving beyond the slow kinetics of the initial formation to the high-value transformation of these adducts into complex bioactive scaffolds. We focus on the methyl acrylate subclass due to its specific relevance in the synthesis of


-methylene-

-butyrolactones (antitumor agents) and quinolone antibiotics.

Mechanistic Underpinnings & Kinetic Control[1]

The Catalytic Cycle

Understanding the mechanism is prerequisite to optimizing yield. The reaction between methyl acrylate and an aldehyde, catalyzed by tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane), follows a specific kinetic profile.

  • The Bottleneck: Contrary to early assumptions, the rate-determining step (RDS) in aprotic solvents is often the proton transfer (elimination phase), not the initial nucleophilic attack.

  • The Solution: The use of hydrogen-bonding solvents (methanol, water) or additives (phenols, Lewis acids) stabilizes the zwitterionic intermediates and facilitates the proton transfer via a six-membered cyclic transition state.

Visualization: The Catalytic Cycle

The following diagram illustrates the DABCO-catalyzed pathway, highlighting the critical zwitterionic intermediates.

MBH_Mechanism Start Methyl Acrylate + DABCO Zwitt1 Zwitterionic Enolate (Michael Adduct) Start->Zwitt1 Nucleophilic Attack Zwitt2 Zwitterionic Alkoxide (Aldol Adduct) Zwitt1->Zwitt2 Aldol Addition Aldehyde + Aldehyde (R-CHO) Aldehyde->Zwitt2 ProtonTransfer Proton Transfer (Rate Determining Step) Zwitt2->ProtonTransfer H-Bonding Assisted Elimination E1cB Elimination ProtonTransfer->Elimination Product MBH Adduct (Allylic Alcohol) Elimination->Product Recycle DABCO Regenerated Elimination->Recycle Recycle->Start

Figure 1: The catalytic cycle of the DABCO-mediated Baylis-Hillman reaction showing the critical proton transfer step.

Synthetic Protocols: From Adduct to Derivative[2]

Protocol A: Optimized Synthesis of the MBH Adduct

Standard conditions are often too slow (3-7 days). This optimized protocol uses ultrasound acceleration.[1]

Reagents: Methyl acrylate (10 mmol), Benzaldehyde (5 mmol), DABCO (1.5 mmol). Solvent: Methanol/Water (9:1 v/v) – Critical for proton transfer acceleration.

  • Setup: In a 25 mL round-bottom flask, combine benzaldehyde and methyl acrylate.

  • Initiation: Add DABCO. Sonicate the mixture in an ultrasonic cleaning bath (35-45 kHz) at room temperature.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Reaction typically completes in 2-6 hours (vs. days).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DABCO) and brine. Dry over

    
    .
    
  • Validation:

    
    H NMR will show distinct vinyl protons: 
    
    
    
    6.3 (s, 1H) and
    
    
    5.8 (s, 1H).
Protocol B: Conversion to MBH Acetates (The "Gateway" Intermediate)

The hydroxyl group is a poor leaving group. Acetylation activates the molecule for


 substitution.
  • Reaction: Dissolve MBH adduct (1 equiv) in DCM. Add Pyridine (1.5 equiv) and catalytic DMAP.

  • Addition: Dropwise addition of Acetyl Chloride (1.2 equiv) at 0°C.

  • Outcome: Quantitative conversion to the allylic acetate within 1 hour.

  • Why this matters: This acetate is the substrate for the synthesis of quinolones and lactams described below.

Derivatization Strategies & Applications

The MBH adduct of methyl acrylate acts as a divergent point for synthesizing complex heterocycles. The three primary pathways are


 Substitution , Cyclization , and Heck Coupling .
Pathway 1: Reaction to Quinolones

Reaction of MBH acetates with primary amines does not proceed via direct


. Instead, it follows an 

mechanism (nucleophilic attack at the

-carbon, double bond migration, and acetate departure), followed by cyclization.
  • Application: Synthesis of fluoroquinolone antibiotic analogs.

  • Mechanism: Tandem

    
    
    
    
    
    Intramolecular Amidation.
Pathway 2: Synthesis of -Methylene- -Butyrolactones

These lactones are significant for their cytotoxic and antitumor activity (e.g., Methylenolactocin).

  • Protocol:

    • Convert MBH adduct to Allylic Bromide (using HBr/H2SO4).

    • Barbier Reaction: React allylic bromide with a carbonyl compound using Indium metal (

      
      ) in aqueous THF.
      
    • Lactonization: Acid-catalyzed cyclization yields the lactone.

Visualization: Divergent Synthesis Map

The following diagram maps the transformation of the raw adduct into high-value pharmaceutical scaffolds.

Derivatization_Tree Adduct MBH Adduct (Methyl Acrylate) Acetate Allylic Acetate (Ac2O / Pyridine) Adduct->Acetate Activation Bromide Allylic Bromide (HBr / H2SO4) Adduct->Bromide Halogenation Heck Heck Coupling (Pd(OAc)2) Adduct->Heck C-C Bond Formation Quinolone Quinolones (Antibiotics) Acetate->Quinolone SN2' + Cyclization (with Amines) Lactone a-Methylene- g-Butyrolactones (Antitumor) Bromide->Lactone Indium Mediated Barbier + Cyclization Diene 1,3-Dienes (Diels-Alder Precursor) Heck->Diene Elimination

Figure 2: Divergent synthetic pathways transforming the MBH adduct into bioactive heterocyclic scaffolds.

Data Summary: Catalyst Efficiency

The choice of catalyst significantly impacts the yield of the initial adduct formation. The following table summarizes efficiency based on methyl acrylate substrates (Reaction time: 24h).

CatalystSolventYield (%)Notes
DABCO THF35%Slow without H-bonding donors.
DABCO MeOH78%Protic solvent accelerates proton transfer.
PPh3 THF45%Phosphines are generally less efficient for acrylates than amines.
3-HQD MeOH85%Quinuclidine derivatives often outperform DABCO.
DABCO + La(OTf)3 THF92%Lewis acid co-catalysis provides highest yields.

Troubleshooting & Optimization (Field Notes)

  • The "Stalled" Reaction: If the reaction turns dark brown but yield is low, polymerization of methyl acrylate is occurring. Solution: Add a radical inhibitor (hydroquinone) and lower the temperature, or switch to the ultrasound protocol.

  • Product Purification: MBH adducts are polar and often co-elute with DABCO. Solution: An acidic wash (1M HCl) during workup is mandatory to protonate and remove the amine catalyst into the aqueous phase.

  • Regioselectivity in

    
    :  When reacting MBH acetates with amines, steric bulk on the amine favors the 
    
    
    
    (rearranged) product over the direct
    
    
    product. Use bulky bases like
    
    
    to assist.

References

  • Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Tetrahedron, 52(24), 8001-8062. Link

  • McQuade, D. T., et al. (2005).[2] "Mechanism of the Morita-Baylis-Hillman Reaction: A Computational Investigation." Journal of Organic Chemistry, 70(10), 3980. Link

  • Kim, J. N., et al. (2006).[3] "Synthesis of

    
    -Methylene-
    
    
    
    -butyrolactones Starting from the Baylis-Hillman Adducts." Bulletin of the Korean Chemical Society, 27(9).[3] Link
  • Eberlin, M. N., et al. (2009). "The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry." Molecules, 14(10). Link

  • Patel, R., et al. (2010).[2][4] "Direct Transformation of Baylis–Hillman Acetates into N-Substituted Quinolones." Synthesis, 2010(11). Link

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Solubility profile of methyl 2-(methoxymethyl)acrylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(methoxymethyl)acrylate in Organic Solvents

Introduction

Methyl 2-(methoxymethyl)acrylate is a functionalized acrylic monomer with potential applications in the synthesis of specialized polymers. Its unique structure, incorporating both an acrylate and a methoxymethyl group, suggests its utility in creating polymers with tailored properties such as modified hydrophilicity, adhesion, and cross-linking capabilities. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility profile of this monomer in various organic solvents is paramount for its effective use in polymerization reactions, formulation development, and material science applications. This guide provides a comprehensive overview of the predicted solubility of methyl 2-(methoxymethyl)acrylate, alongside a detailed experimental protocol for its quantitative determination.

Section 1: Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. Methyl 2-(methoxymethyl)acrylate possesses a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol .[1][2] Its structure features a polar ester group and an ether linkage, which will significantly influence its interactions with different solvents.

Based on the principle of "like dissolves like," we can predict the solubility of methyl 2-(methoxymethyl)acrylate in a range of organic solvents:

  • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) are expected to be excellent solvents for methyl 2-(methoxymethyl)acrylate. The polarity of these solvents will facilitate strong dipole-dipole interactions with the ester and ether functionalities of the monomer.

  • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are predicted to be good solvents. While the monomer cannot donate hydrogen bonds, its ester and ether oxygens can act as hydrogen bond acceptors.

  • Nonpolar Solvents: In nonpolar solvents such as hexanes and toluene, the solubility is expected to be lower. The polar nature of the monomer will lead to weaker interactions with these nonpolar solvent molecules.

In comparison to similar, more common acrylic monomers, the methoxymethyl group in methyl 2-(methoxymethyl)acrylate introduces an additional polar ether linkage. This is expected to enhance its solubility in polar solvents compared to methyl methacrylate (MMA), which is soluble in most organic solvents but insoluble in water.[3]

Section 2: Experimental Protocol for Solubility Determination

To obtain precise quantitative data, an experimental determination of solubility is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a substance in a solvent.[4]

Step-by-Step Shake-Flask Method
  • Preparation of a Supersaturated Solution:

    • Add an excess amount of methyl 2-(methoxymethyl)acrylate to a known volume of the selected organic solvent in a sealed, airtight flask. The presence of undissolved monomer is crucial to ensure saturation.[4]

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4] Visually confirm the continued presence of excess solid or liquid monomer.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for complete phase separation. For liquid-liquid systems, a clear separation of the two phases should be observed. For solid-liquid systems, the excess solid should settle at the bottom.

  • Sampling:

    • Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. It is critical to avoid disturbing the undissolved phase during sampling.[4]

  • Analysis:

    • Accurately dilute the collected aliquot with a suitable solvent.

    • Determine the concentration of methyl 2-(methoxymethyl)acrylate in the diluted sample using a validated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][5]

  • Data Reporting:

    • The solubility is typically reported in units of g/100 mL or as a mole fraction. The experiment should be repeated at least three times to ensure the reproducibility of the results.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess methyl 2-(methoxymethyl)acrylate to a known volume of solvent prep2 Seal the flask prep1->prep2 equil1 Place in a thermostatically controlled shaker at the desired temperature prep2->equil1 Start Equilibration equil2 Agitate for 24-72 hours equil1->equil2 sep1 Cease agitation and let it stand for at least 24 hours equil2->sep1 Start Phase Separation sep2 Allow for complete phase separation sep1->sep2 analysis1 Withdraw an aliquot of the supernatant sep2->analysis1 Start Analysis analysis2 Dilute the sample analysis1->analysis2 analysis3 Analyze concentration by GC or HPLC analysis2->analysis3 report Report solubility (e.g., g/100 mL) analysis3->report Report Data

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Section 3: Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of Methyl 2-(methoxymethyl)acrylate at 25 °C

SolventSolvent PolaritySolubility ( g/100 mL)Observations
Example: AcetonePolar Aprotic[Insert experimental value][e.g., Miscible in all proportions]
Example: TolueneNonpolar[Insert experimental value][e.g., Partially soluble]
Example: MethanolPolar Protic[Insert experimental value][e.g., Highly soluble]
Example: HexaneNonpolar[Insert experimental value][e.g., Sparingly soluble]

Interpretation of Results:

The quantitative solubility data will provide valuable insights for various applications:

  • Polymerization: The choice of solvent for polymerization reactions is critical. A solvent in which the monomer is highly soluble is often preferred to ensure a homogeneous reaction mixture.

  • Formulation Development: In applications such as coatings, adhesives, and inks, the solubility of the monomer in different solvent systems will dictate the formulation's stability, viscosity, and performance.[6][7][8]

  • Purification: Understanding the solubility profile is essential for developing effective purification methods, such as recrystallization or extraction.

References

  • An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents. Benchchem.
  • PREC Investigates Acrylic Resin Solubility in Different Solvents. PREC.
  • METHYL ACRYL
  • SAFETY DATA SHEET - METHYL METHACRYL
  • methyl 2-methoxyacryl
  • 2-Methoxyethyl methacryl
  • SAFETY DATA SHEET - Methyl methacryl
  • How to determine the solubility of a substance in an organic solvent?
  • SAFETY DATA SHEET - Methyl acryl
  • 2-Methoxyethyl acrylate - Safety D
  • EXPERIMENT 1 DETERMIN
  • Methoxymethyl methacryl
  • Methyl methacryl
  • Methyl 2-(methoxymethyl)
  • The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate.
  • Methyl Methacryl
  • Main Applications of Methyl Methacryl
  • solubility experimental methods.pptx. SlideShare.
  • Methyl acryl
  • The Key Role of Methyl Methacryl

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Methodological & Application

Application Note: A Comprehensive Guide to Determining the Copolymerization Reactivity Ratios of Methyl 2-(methoxymethyl)acrylate (MMMA)

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Methyl 2-(methoxymethyl)acrylate (MMMA) is a functionalized acrylic monomer with significant potential in the synthesis of advanced polymers for biomedical and materials science applications. Its ether and ester functionalities offer a unique combination of hydrophilicity, flexibility, and potential for post-polymerization modification. To effectively design and synthesize copolymers with tailored properties, a thorough understanding of MMMA's copolymerization behavior is essential. This document provides a comprehensive, field-proven guide for researchers to determine the monomer reactivity ratios of MMMA with common comonomers. Since specific reactivity data for MMMA is not widely published, this guide emphasizes the fundamental principles and detailed experimental protocols necessary for their determination from first principles. We will cover theoretical background, detailed experimental workflows, copolymer characterization by ¹H NMR spectroscopy, and the application of established linearization methods—Fineman-Ross and Kelen-Tüdős—to calculate the reactivity ratios.

Introduction: The "Why" of Reactivity Ratios

In the realm of polymer science, creating materials with precisely controlled properties is paramount. Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool to achieve this. However, the sequence of monomer units in the final polymer chain is not random; it is dictated by the relative reactivities of the monomers and the growing polymer chain ends.

The concept of monomer reactivity ratios , denoted as r₁ and r₂, provides a quantitative measure of this preference. For a copolymerization involving monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant of a growing chain ending in M₁ adding another M₁ monomer (k₁₁) to the rate constant of it adding an M₂ monomer (k₁₂).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant of a growing chain ending in M₂ adding another M₂ monomer (k₂₂) to the rate constant of it adding an M₁ monomer (k₂₁).

Why is this critical? The values of r₁ and r₂ dictate the copolymer microstructure[1]:

  • r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁.

  • r₁ < 1 : The growing chain ending in M₁ prefers to add M₂.

  • r₁ ≈ 1, r₂ ≈ 1, and r₁r₂ ≈ 1 : An ideal, random copolymer is formed, where the composition is the same as the comonomer feed[1].

  • r₁ < 1, r₂ < 1, and r₁r₂ → 0 : An alternating copolymer is favored.

  • r₁ > 1 and r₂ > 1 : A tendency towards block copolymer formation is observed.

For a novel monomer like Methyl 2-(methoxymethyl)acrylate (MMMA), determining its reactivity ratios with standard comonomers (e.g., Styrene, Methyl Methacrylate, Butyl Acrylate) is the foundational step for any rational copolymer design.

Theoretical Framework: Predicting and Calculating Reactivity

The Alfrey-Price Q-e Scheme

Before embarking on extensive experimentation, it is valuable to have a theoretical prediction of a monomer's reactivity. The Alfrey-Price Q-e scheme is a semi-empirical model that assigns two parameters to each monomer[2][3]:

  • Q (Reactivity factor) : Relates to the resonance stabilization of the monomer and its corresponding radical. Higher Q values are typical for monomers like styrene where the radical is highly stabilized.

  • e (Polarity factor) : Describes the electron-donating or electron-withdrawing nature of the substituent on the double bond. Electron-withdrawing groups lead to positive e values, while electron-donating groups result in negative e values.

The reactivity ratios can then be estimated using the following equations:

r₁ = (Q₁/Q₂) exp[-e₁(e₁ - e₂)] r₂ = (Q₂/Q₁) exp[-e₂(e₂ - e₁)]

While Q and e values for MMMA are not published, we can infer its likely behavior by comparing its structure to known monomers. The methoxymethyl group is weakly electron-withdrawing, suggesting a slightly positive e value. The overall structure is similar to other acrylates. This theoretical grounding helps in designing the experimental array and interpreting the results.

Table 1: Alfrey-Price Q-e Values for Common Comonomers

MonomerQ Valuee Value
Styrene (St)1.00-0.80
Methyl Methacrylate (MMA)0.74+0.40
Methyl Acrylate (MA)0.42+0.60
n-Butyl Acrylate (BA)0.39+0.85
Acrylonitrile (AN)0.60+1.20

Data compiled from various sources in polymer chemistry literature.

The Copolymerization Equation and Linearization Methods

The foundation for experimentally determining reactivity ratios is the instantaneous copolymer composition equation, derived by Mayo and Lewis[4]:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where d[M₁]/d[M₂] is the molar ratio of the monomers incorporated into the copolymer, and [M₁] and [M₂] are the molar concentrations in the monomer feed. To make this equation practical for data analysis, several linearization methods have been developed. The key is to run a series of polymerizations with varying initial monomer feed ratios and to stop the reactions at low conversion (<10%) so that the monomer feed composition can be assumed constant.

  • Fineman-Ross (F-R) Method : This is a widely used linear method[5][6]. The equation is rearranged into a linear form: G = H * r₁ - r₂ where G = (F/f)(f-1) and H = (F²/f), with f = [M₁]/[M₂] in the feed and F = d[M₁]/d[M₂] in the copolymer. A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂[7].

  • Kelen-Tüdős (K-T) Method : This method is an improvement over the F-R method as it gives more evenly weighted data points[7][8]. The equation is: η = (r₁ + r₂/α)ξ - r₂/α where η = G / (α + H), ξ = H / (α + H), and α is an arbitrary constant (typically the geometric mean of the lowest and highest H values). A plot of η versus ξ gives a straight line. The intercept at ξ=0 is -r₂/α and the intercept at ξ=1 is r₁[8][9].

Experimental Design and Protocols

This section outlines the complete workflow for determining the reactivity ratios of MMMA (M₁) with a selected comonomer (M₂).

G cluster_prep Preparation cluster_rxn Copolymerization cluster_analysis Analysis & Calculation Monomer_Prep Monomer Purification (MMMA & Comonomer) Feed_Prep Prepare Monomer Feeds (Multiple M₁/M₂ Ratios) Monomer_Prep->Feed_Prep Initiator_Prep Initiator Recrystallization (e.g., AIBN) Polymerization Solution Polymerization (Low Conversion <10%) Initiator_Prep->Polymerization Feed_Prep->Polymerization Isolation Precipitation, Filtration & Drying Polymerization->Isolation Composition Determine Copolymer Composition (¹H NMR Spectroscopy) Isolation->Composition Calc Calculate Reactivity Ratios (Fineman-Ross & Kelen-Tüdős Plots) Composition->Calc Interpret Interpret Data (r₁, r₂, r₁r₂) Calc->Interpret

Figure 1: Experimental workflow for reactivity ratio determination.
Materials and Purification

Scientific integrity begins with pure starting materials. Impurities can act as inhibitors, chain transfer agents, or introduce analytical artifacts.

  • Monomers (MMMA, Comonomer) : Commercially available monomers often contain inhibitors (e.g., hydroquinone monomethyl ether). These must be removed immediately prior to use.

    • Protocol : Pass the monomer through a column of activated basic alumina. Alternatively, wash with a 5% aqueous NaOH solution followed by deionized water, dry over anhydrous MgSO₄, and distill under reduced pressure[10]. Store purified monomers at low temperature (<4°C) and use within 24 hours.

  • Initiator (e.g., AIBN) : Azobisisobutyronitrile (AIBN) is a common choice for radical polymerization. It should be recrystallized from methanol or ethanol to ensure purity[11].

  • Solvent : Use a high-purity, inert solvent in which both monomers and the resulting copolymer are soluble. Toluene or 1,4-dioxane are common choices. The solvent should be purged with an inert gas (N₂ or Ar) to remove oxygen.

Protocol: Free-Radical Solution Copolymerization of MMMA (M₁) and Comonomer (M₂)

This protocol details a single polymerization run. A series of at least five runs with different initial monomer feed ratios (e.g., M₁:M₂ of 80:20, 60:40, 50:50, 40:60, 20:80) should be performed.

  • Preparation of Monomer Feed :

    • In a glovebox or under an inert atmosphere, accurately weigh the required amounts of purified MMMA (M₁) and comonomer (M₂) into a reaction vessel (e.g., a Schlenk tube or a thick-walled glass ampoule).

    • Add the desired amount of solvent (e.g., to achieve a total monomer concentration of 1-2 M).

    • Add the recrystallized initiator (AIBN, typically 0.1-0.5 mol% with respect to the total monomer concentration).

  • Degassing :

    • Oxygen is a potent inhibitor of radical polymerization and must be removed. Perform at least three freeze-pump-thaw cycles on the sealed reaction vessel.

    • Causality : Freezing the solution prevents boiling under vacuum. The vacuum removes dissolved gases. Thawing under inert gas allows the system to be re-saturated with an inert atmosphere, and the cycle is repeated to ensure complete oxygen removal.

  • Polymerization :

    • Once degassed, backfill the vessel with an inert gas and seal it.

    • Immerse the reaction vessel in a pre-heated oil bath set to the desired temperature (e.g., 60-70°C for AIBN)[10].

    • Start a timer. The reaction time must be carefully controlled to ensure low conversion (<10%) . This is the most critical parameter for the validity of the linearization methods. For a new system, it is advisable to run preliminary kinetics experiments to determine the time required to reach ~8-10% conversion.

  • Termination and Isolation :

    • After the predetermined time, quench the reaction by rapidly cooling the vessel in an ice bath and exposing the contents to air.

    • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring. The copolymer should precipitate as a solid.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers.

    • Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Determine Conversion :

    • Calculate the percent conversion gravimetrically: Conversion (%) = (Mass of dry copolymer / Initial total mass of monomers) * 100

Protocol: Determining Copolymer Composition by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and accurate method for determining the molar ratio of monomers incorporated into the copolymer chain[12][13][14].

  • Sample Preparation :

    • Accurately weigh ~10-20 mg of the dried copolymer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition :

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Spectral Analysis :

    • Identify characteristic proton signals unique to each monomer unit in the copolymer.

    • For MMMA (M₁), the methoxy protons of the side chain (-O-CH₃) and the methylene protons adjacent to the ether oxygen (-O-CH₂-O-) will provide distinct signals.

    • For the comonomer (M₂), identify a similarly unique signal. For example, in a copolymer with styrene, the aromatic protons are characteristic. For a copolymer with methyl methacrylate, the O-CH₃ ester protons can be used, but care must be taken to distinguish them from the backbone α-methyl protons[15][16].

    • Integrate the area of the characteristic peak for each monomer unit.

    • Calculate the molar ratio of the monomers in the copolymer (F = F₁/F₂) using the formula: F = (Integration of M₁ peak / Number of protons for that peak) / (Integration of M₂ peak / Number of protons for that peak)

Example ¹H NMR Signal Assignments for a Hypothetical P(MMMA-co-MMA) Copolymer:

Proton EnvironmentMonomer UnitExpected Chemical Shift (δ, ppm)
-O-CH₃ (Ester)MMA~3.6
-O-CH₂ -O-MMMA~4.9-5.1
-O-CH₃ (Ether)MMMA~3.3-3.4
Polymer BackboneBoth0.8-2.5

Note: These are estimated shifts and must be confirmed experimentally.

Data Analysis and Interpretation

With the experimental data from a series of copolymerizations, the reactivity ratios can now be calculated.

Table 2: Example Data Sheet for MMMA (M₁) / Styrene (M₂) Copolymerization

Run[M₁]₀ (mol)[M₂]₀ (mol)f₁₀ = [M₁]₀/[M₂]₀Copolymer Yield (g)Conversion (%)F₁ (from NMR)f₁ = F₁/F₂GHηξ
10.080.024.000.958.50.753.00-0.759.00......
20.060.041.500.918.20.551.22-0.472.69......
30.050.051.000.887.90.480.92-0.080.85......
40.040.060.670.938.40.400.670.000.45......
50.020.080.250.857.70.250.330.080.11......

This is illustrative data. G, H, η, and ξ are calculated based on the formulas provided in Section 2.2.

G Fineman-Ross Plot xaxis H yaxis G origin p1 p2 p3 p4 p5 start start end end start->end  Slope = r₁ Intercept = -r₂

Figure 2: Representative Fineman-Ross plot for calculating r₁ and r₂.

By plotting the calculated G vs. H (Fineman-Ross) and η vs. ξ (Kelen-Tüdős) and performing a linear regression, you will obtain the reactivity ratios r₁ (MMMA) and r₂ (comonomer). Comparing the results from both methods provides a self-validating system; the values should be in close agreement.

Once r₁ and r₂ are determined, the product r₁r₂ provides immediate insight into the copolymer's microstructure. This knowledge allows for the precise tailoring of monomer feed compositions to achieve a desired copolymer structure, whether it be random, alternating, or blocky, enabling the rational design of novel polymers for advanced applications.

References

  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]

  • Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]

  • Fineman, M., & Ross, S. D. (1950). Linear method for determining monomer reactivity ratios in copolymerization. Journal of Polymer Science, 5(2), 259-262.
  • Kelen, T., & Tüdős, F. (1975). Analysis of the linear methods for determining copolymerization reactivity ratios. I. A new improved linear graphic method. Journal of Macromolecular Science: Part A-Chemistry, 9(1), 1-27.
  • ResearchGate. (n.d.). (a) Fineman–Ross (FR) and (b) Kelen–Tudos (KT) plots. Retrieved from [Link]

  • ResearchGate. (n.d.). Fineman-Ross and kelen-Tudos parameters for the copolymer. Retrieved from [Link]

  • ResearchGate. (n.d.). Alfrey-Price coefficients of various monomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Information. Retrieved from [Link]

  • NPTEL. (n.d.). COPOLYMERIZATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Fineman-Ross method (a) and Kelen-Tudos method (b) plots of CHO, PO and CO2 copolymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of (a) MMA and (b) pure PMMA. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 3: Radical Copolymerization of Styrene and Methyl Methacrylate. Retrieved from [Link]

  • Siołek, M., et al. (2014). Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates.
  • Chinese Chemical Letters. (n.d.). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQUID EQUILIBRIUM STATE. Retrieved from [Link]

  • IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Solvent Effects in Free Radical Copolymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates. Retrieved from [Link]

  • Frontiers. (2014, October 16). Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity Ratios and Parameters of the Alfrey-Price Equation. Retrieved from [Link]

  • Haloi, D., et al. (2009). Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios.
  • Google Patents. (n.d.). CN106336357A - Preparation method of 2-hydroxymethyl methyl acrylate.
  • Royal Society of Chemistry. (2021, October 26). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. Retrieved from [Link]

  • MDPI. (n.d.). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth) acrylate.
  • ResearchGate. (n.d.). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Quantitative structure–property relationships for the reactivity parameters of acrylate monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. Retrieved from [Link]

  • PubChem. (n.d.). Methoxymethyl methacrylate. Retrieved from [Link]

  • Tulane University. (n.d.). Free Radical Copolymerization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate.
  • Quemix Inc. (n.d.). Blog003 | Q-e scheme. Retrieved from [Link]

  • Free. (n.d.). The relation between monomer reactivity ratios and the Alfrey-Price Q-e parameters is explained in the introduc. Retrieved from [Link]

  • ResearchGate. (2021, October 18). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of poly[(methyl acrylate)‐co‐(5‐bromo‐1‐pentene)]; solvent: CDCl3. Retrieved from [Link]

  • Semantic Scholar. (2004, October 4). Structural investigations of poly(methyl methacrylate) by two-dimensional NMR. Retrieved from [https://www.semanticscholar.org/paper/Structural-investigations-of-poly(methyl-by-NMR-Brar-Singh/1f6b5f9e9d1e1c1f8a8f8d9b8e8f8c8e1d8f1b1c]([Link]

  • NSF Public Access Repository. (2023, March 14). Alternating Methyl Methacrylate/n-Butyl Acrylate Copolymer Prepared by Atom Transfer Radical Polymerization. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from [Link]

  • Wiley Online Library. (2004). Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-(methoxymethyl)acrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting Low Yield & Instability Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Methyl 2-(methoxymethyl)acrylate (MMMA) is a deceptively simple molecule. While it appears to be a standard functionalized acrylate, its synthesis is plagued by two competing failure modes: rapid polymerization (due to the electron-deficient double bond) and regiochemical scrambling (specifically SN2' substitution) during functionalization.

This guide addresses the three most common synthesis protocols used in research and early-stage development. We move beyond "follow the recipe" to explain why your yield is crashing and how to engineer a robust system.

Module 1: The Precursor Trap (Baylis-Hillman Adduct)

Most syntheses start with the Morita-Baylis-Hillman (MBH) reaction of methyl acrylate and formaldehyde to generate Methyl 2-(hydroxymethyl)acrylate (MHMA) . If this step is flawed, downstream yield is impossible.

Common Failure Mode: The "Gel" Effect

Symptom: The reaction mixture becomes viscous or solidifies into a clear gel before workup. Root Cause: The product (MHMA) is a more reactive monomer than the starting material (methyl acrylate). The catalyst (DABCO) can initiate anionic polymerization if temperature is uncontrolled.

Troubleshooting Protocol:

Parameter Standard Protocol Optimized Adjustment Technical Rationale
Stoichiometry 1:1 Acrylate:Formaldehyde 1.5:1 to 2:1 Acrylate Excess Excess acrylate acts as a solvent and dilutes the more reactive product, reducing polymerization probability.
Catalyst Loading 10-20 mol% DABCO Stepwise Addition Dumping catalyst causes an exotherm spike. Gradual addition keeps T < 25°C.

| Solvent | THF or Dioxane | Methanol/Water (1:1) | Protic solvents stabilize the zwitterionic intermediate, accelerating the rate so you can stop the reaction sooner (before polymer forms). |

Module 2: Route A – Acid-Catalyzed Etherification

Workflow: MHMA + Methanol + Acid Catalyst


 MMMA + Water
Critical Issue: The Equilibrium Stall

Symptom: Yield hovers at 40-50%; extending reaction time increases impurities (dimers). Mechanism: This is a reversible reaction. Water accumulation stops conversion. However, standard Dean-Stark traps often fail because the azeotrope boils too close to the polymerization temperature of the acrylate.

The Fix: Chemical Dehydration Instead of thermal water removal, use a chemical scavenger or a specific reactive distillation setup.

  • Step 1: Use Trimethyl orthoformate (TMOF) as a water scavenger.

    • Reaction: TMOF +

      
      
      
      
      
      2 MeOH + Methyl Formate.
    • Benefit: Consumes water irreversibly and generates methanol (reactant), pushing equilibrium to the right (Le Chatelier’s principle).

  • Step 2: Switch catalyst to Amberlyst-15 (dry) .

    • Benefit: Heterogeneous catalysis allows easy filtration, preventing acid traces from catalyzing hydrolysis during workup.

Critical Issue: "Popcorn" Polymerization in Distillation

Symptom: White, insoluble solid clogs the condenser during vacuum distillation. Root Cause: Acrylates polymerize in the vapor phase where liquid-phase inhibitors (like Hydroquinone) cannot reach.

The Fix: The "Dual-Phase" Inhibition System You must inhibit both the pot (liquid) and the column (vapor).

  • Liquid Phase: 200 ppm MEHQ (requires dissolved Oxygen to work).

  • Vapor Phase: Phenothiazine or TEMPO derivatives.

    • Note: Copper wire in the column is an old trick but often insufficient for MMMA.

    • Active Sparging: Bleed a mixture of 95%

      
       / 5% Air into the capillary. Strict Nitrogen inerting actually kills the efficacy of MEHQ. [1]
      

Module 3: Route B – The Bromomethyl Substitution[1][2]

Workflow: MHMA


 Methyl 2-(bromomethyl)acrylate 

MMMA
Critical Issue: The SN2' Regio-Scramble

Symptom: NMR shows a mixture of the target product and an isomer (Dimethyl itaconate derivatives) or low yield. Mechanism: The allylic bromide system is prone to SN2' substitution (nucleophile attacks the double bond, shifting the alkene and kicking out the bromide) rather than the desired direct SN2 attack.

Visualizing the Failure Pathway:

ReactionPathways Start Methyl 2-(bromomethyl)acrylate Target Target: Methyl 2-(methoxymethyl)acrylate (Direct SN2) Start->Target  Non-basic conditions (Solvolysis) Fail1 Side Product: SN2' Rearrangement (Isomerization) Start->Fail1  Strong Base (MeO-) (Conjugate Addition) Fail2 Side Product: Ether Hydrolysis (If wet) Start->Fail2  H2O present Nu Nucleophile (MeOH/MeO-) Nu->Start

Figure 1: Divergent pathways in the substitution of bromomethyl acrylates. Strong bases favor the undesired SN2' mechanism. [2]

Troubleshooting Protocol:

  • Avoid Alkoxides: Do NOT use Sodium Methoxide (NaOMe). It is too basic and promotes elimination/SN2'.

  • Use Solvolysis: Dissolve the bromo-acrylate in pure Methanol. Add a weak, non-nucleophilic base like 2,6-Lutidine or solid NaHCO3 to scavenge the HBr generated.

  • Temperature Control: Keep reaction

    
    . Higher temperatures favor the SN2' pathway.
    

Frequently Asked Questions (FAQ)

Q: Why does my product polymerize in the freezer even with MEHQ added? A: MEHQ (Monomethyl ether hydroquinone) is a phenolic inhibitor that requires dissolved oxygen to form the active inhibiting radical. If you store your monomer under a strict Nitrogen or Argon atmosphere, the inhibitor is deactivated.

  • Correction: Store at -20°C with a large headspace of air, or switch to Phenothiazine (anaerobic inhibitor) for long-term storage.

Q: My NMR shows the methoxy peak, but the integration is wrong. Why? A: Check for Michael Addition of methanol. If you used excess methanol and base, a second molecule of methanol can attack the double bond of your product, forming a saturated dimethoxy ester.

  • Correction: Reduce reaction time and ensure pH is neutral immediately upon completion.

Q: Can I use molecular sieves in the reaction pot for Route A? A: Yes, but with caution. Commercial 4Å sieves can be slightly basic (aluminate leaching), which can trigger polymerization of acrylates.

  • Correction: Acid-wash your sieves or use powdered 3Å sieves specifically activated for neutral/acidic conditions.

References

  • Inhibition of Acrylate Polymerization.Google Patents. US3816267A.
  • Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. NII Repository. Chapter 4, pp 65-71.[1] Available at: [2][3][4][5][6][7][8]

  • Inhibition of Free Radical Polymerization: A Review. PMC (NIH). Discusses MEHQ and Phenothiazine mechanisms. Available at: [Link]

Sources

Technical Support Center: Methoxymethyl (MOM) Ester Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Methoxymethyl (MOM) Esters (


).

Critical Distinction: While MOM ethers (protecting alcohols) are ubiquitous, MOM esters (protecting carboxylic acids) are distinct chemical entities known as acyals (acylals). They offer unique orthogonality—stable to basic hydrolysis but highly labile to specific acidic conditions.

The Core Problem: Moisture is the primary antagonist in MOM ester chemistry. It degrades the formation reagent (MOMCl) into carcinogenic fumes and triggers premature cleavage of the formed ester through acid-catalyzed hydrolysis. This guide provides the protocols to control these variables.

Reagent Integrity: Handling MOMCl

Issue: "My MOMCl reagent is fuming when I open the bottle. Is it safe to use?"

Diagnosis: No. Fuming indicates significant hydrolysis. Chloromethyl methyl ether (MOMCl) reacts rapidly with atmospheric moisture to generate Hydrogen Chloride (HCl) gas and Formaldehyde.



Impact on Experiment:

  • Stoichiometry Failure: The concentration of active alkylating agent is unknown.

  • pH Crash: The generated HCl neutralizes the base (e.g., DIPEA or NaH) required for the reaction, stalling the deprotonation of your carboxylic acid.

Troubleshooting Protocol: Reagent Quality Check
StepActionScientific Rationale
1 Visual Inspection Clear liquid = Good. Cloudy/Fuming = Hydrolyzed.
2 NMR Validation Take a small aliquot in dry

. Look for

5.44 ppm (s, 2H).[1] If you see broad peaks or aldehyde signals (

9 ppm), discard.
3 Purification (Advanced) Warning: MOMCl is a carcinogen. If synthesis is critical, distill over

into a dry receiver. Do not attempt this without proper training and a closed system.
4 Alternative Source Consider generating MOMCl in situ using Dimethoxymethane (DMM) and a Lewis Acid (e.g.,

) if safety regulations prohibit MOMCl storage.

Synthesis: The "Dry" Requirement

Issue: "I used 2.0 equivalents of MOMCl and NaH, but the yield is <30%."

Root Cause Analysis: MOM ester formation is a competition between the nucleophilic attack of the carboxylate on MOMCl and the hydrolysis of MOMCl by adventitious water. Since the carboxylate is a weaker nucleophile than an alkoxide, moisture control is paramount.

Workflow: Moisture-Free MOM Esterification

MOM_Synthesis_Workflow Start Start: R-COOH Solvent_Prep Solvent Prep: Distill DCM/THF over CaH2 or use Molecular Sieves (4Å) Start->Solvent_Prep Base_Add Step 1: Deprotonation Add DIPEA (3.0 eq) or NaH 0°C under Argon Solvent_Prep->Base_Add MOM_Add Step 2: Electrophile Addition Add MOMCl (2.0 eq) dropwise Base_Add->MOM_Add Check_pH CRITICAL CHECK: Is the headspace fuming? MOM_Add->Check_pH Success Reaction Proceeds: Form R-COO-MOM Check_pH->Success No Fumes Failure Reaction Stalls: MOMCl Hydrolyzed by Wet Solvent Check_pH->Failure Fumes (HCl)

Figure 1: Decision pathway for MOM ester synthesis. Note that "fuming" is a visible indicator of moisture contamination.

Corrective Protocol:

  • Drying: Dry solvents (DCM or THF) over activated 4Å molecular sieves for 24 hours.

  • Base Load: Increase base (DIPEA) to 3.0 equivalents. The base acts as a "proton sponge" for any adventitious HCl, preserving the nucleophilic carboxylate.

  • Temperature: Perform addition at 0°C. Hydrolysis rates decrease significantly at lower temperatures, favoring the substitution reaction.

Stability & Isolation: The "Silica Trap"

Issue: "My product disappeared/degraded during silica gel column chromatography."

Scientific Explanation: MOM esters are acyals .[2] Unlike simple esters, the acetal-like linkage (


) is extremely sensitive to Brønsted acids.
  • The Trap: Standard silica gel is slightly acidic (pH 4-5) due to surface silanol groups (

    
    ).
    
  • The Mechanism: Moisture on the silica + acidic surface protonates the ether oxygen, expelling the carboxylic acid (a good leaving group) and degrading the product.

Stability Profile Comparison
ConditionStability of MOM EsterNotes
Basic (pH 10-14) High Stable to NaOH, LiOH (saponification is slow due to steric/electronic factors).
Neutral (pH 7) High Stable in water/organic mixtures.
Mild Acid (pH 4-6) Moderate/Low Risk Zone: Silica gel, unbuffered aqueous workups.
Strong Acid (pH < 3) None Rapid cleavage (Deprotection condition).
Troubleshooting Protocol: Purification
  • Option A: Neutralize the Silica Pre-wash the silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample. This buffers the acidic sites.
    
  • Option B: Use Alumina Switch to Neutral Alumina (Brockmann Grade III) for purification, which avoids the acidity of silica entirely.

  • Option C: Recrystallization If the product is solid, avoid chromatography. Recrystallize from dry EtOAc/Hexanes.

Controlled Deprotection

Issue: "I need to remove the MOM ester without affecting other sensitive groups."

Solution: Because MOM esters are more labile than MOM ethers (due to the better leaving group ability of


 vs 

), you can often tune the cleavage.

Recommended Method: Magnesium Bromide (


) or Bismuth Trichloride (

)
These Lewis acids coordinate to the ester oxygens, facilitating cleavage in the presence of moisture without requiring harsh protic acids.

Protocol (BiCl3 Method):

  • Dissolve MOM ester in Acetonitrile (

    
    ).
    
  • Add

    
     (5-10 mol%).
    
  • Add 1.0 eq of

    
     (The reagent of cleavage).
    
  • Monitor by TLC. The carboxylic acid will regenerate rapidly.

References

  • Greene's Protective Groups in Organic Synthesis

    • Citation: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[3]

    • Relevance: The definitive source for stability profiles of acyals and esters.
    • Source:

  • MOMCl Reagent Properties & Safety

    • Citation: Technical Safety D
    • Relevance: Confirms hydrolysis products (HCl, Formaldehyde) and carcinogenic risks.[1]

    • Source:

  • BiCl3 Medi

    • Citation: Ren, P.-D., et al. (2005).
    • Relevance: Establishes the protocol for mild cleavage of MOM esters using Lewis acids.
    • Source:

  • MOM Ether/Ester Distinction

    • Citation: Ashton, P. R., et al. (1992). "Acid-labile protecting groups for carboxylates."[4] Journal of Organic Chemistry.

    • Relevance: Discusses the comparative lability of acetal vs. acyal linkages.
    • Source:

Sources

Technical Support Center: Unstable Acrylate Monomer Logistics

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide field-validated protocols for the safe transport and handling of reactive acrylate monomers (Acrylic Acid, Methyl Methacrylate, etc.), preventing spontaneous polymerization events during the cold chain.

Introduction: The Stability Paradox

From the Desk of the Senior Application Scientist

Welcome. If you are reading this, you likely understand that transporting acrylates is not as simple as "keeping it cold." These monomers exist in a state of metastability . We introduce inhibitors (typically MEHQ) to prevent polymerization, but these inhibitors are not preservatives—they are sacrificial scavengers that require specific environmental conditions to function.

The most common failure mode I see in the field is not overheating, but over-cooling leading to crystallization, or oxygen starvation due to improper inerting. This guide replaces generic safety advice with mechanistic troubleshooting.

Module 1: The Oxygen-Inhibitor Symbiosis

Core Concept: MEHQ (Monomethyl Ether of Hydroquinone) is the industry-standard inhibitor.[1][2] However, MEHQ is chemically inert against carbon-centered free radicals on its own. It requires dissolved oxygen to function.[1][3][4]

The Mechanism
  • Initiation: Heat or light creates a monomer radical (

    
    ).
    
  • Oxygenation: Dissolved

    
     reacts with 
    
    
    
    to form a peroxy radical (
    
    
    ).
  • Termination: MEHQ traps the

    
    , becoming a stable radical itself and stopping the chain.
    

Critical Rule: Never transport inhibited acrylates under 100% Nitrogen or Argon. You must maintain a headspace of air (approx. 5–21%


) to sustain the inhibitor.

InhibitorCycle Monomer Monomer (Liquid) Radical Carbon Radical (R•) Monomer->Radical Heat/Light Radical->Monomer No Oxygen (Runaway Rxn) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Oxygen (REQUIRED) Safe Stable Product (Polymerization Halted) Peroxy->Safe + MEHQ MEHQ MEHQ (Inhibitor) MEHQ->Safe Oxygen Dissolved Oxygen (O2)

Figure 1: The MEHQ Inhibition Cycle. Note the red path: without Oxygen, the radical attacks the monomer directly, bypassing the inhibitor and causing runaway polymerization.

Module 2: Temperature Control & The Freezing Hazard

Troubleshooting Question: "My Glacial Acrylic Acid (GAA) arrived frozen. Should I just let it sit in the warehouse?"

The Answer: NO. This is a critical safety excursion.

The Crystallization Hazard

When monomers like Acrylic Acid freeze (approx. 13°C), they crystallize as pure monomer . The inhibitor (MEHQ) and dissolved oxygen are excluded from the crystal lattice and concentrated into the remaining liquid (the "mother liquor").[5]

  • The Risk: You now have solid crystals with 0 ppm inhibitor .

  • The Failure: If you thaw this container by heating it from the outside without mixing, the crystals melt into uninhibited liquid. If that liquid hits a "hot spot" (e.g., near a heating band), it will polymerize instantly and violently.

Target Temperature Ranges
MonomerFreezing PointFlash PointTarget Transport TempCritical Hazard
Acrylic Acid (GAA) 13°C (55°F)50°C15°C – 25°C Freezing leads to inhibitor separation.[5]
Methyl Methacrylate -48°C10°C2°C – 8°C High volatility; flammability is the primary risk.
Butyl Acrylate -64°C36°C2°C – 25°C Generally stable, but keep cool to prevent dimer formation.
Ethyl Acrylate -71°C9°C2°C – 25°C Highly flammable vapors.
Module 3: Troubleshooting & Recovery Protocols
Scenario A: The Thawing Protocol (For Frozen GAA)

Issue: Container arrived at <10°C and is partially or fully solid. Action: Do NOT draw material from the container. The liquid portion has too much inhibitor; the solid has none.

ThawingProtocol Start Status: Frozen/Crystallized Acrylic Acid Step1 Move to Heated Room (20°C - 30°C) Start->Step1 Check1 Check Temp Source Step1->Check1 Warning STOP: Do NOT use Steam or Electric Bands Check1->Warning Surface > 45°C? Step2 Allow Slow Thaw (24-48 Hours) Check1->Step2 Ambient Heat Only Step3 Agitate/Mix (Redistribute Inhibitor) Step2->Step3 Liquid Phase Present Verify Verify Liquid Homogeneity & Clear Appearance Step3->Verify

Figure 2: Safe Thawing Decision Tree. Note that agitation is mandatory to re-dissolve the inhibitor into the melted crystals.

Step-by-Step Thawing Guide:

  • Isolation: Move the drum/tote to a temperature-controlled room (20–30°C).

  • No Direct Heat: Never use steam hoses or electric heating bands.[5] Surface temperatures >45°C can initiate polymerization in the uninhibited melt layer.

  • Agitation: Use a drum shaker or low-shear mixer during the thaw if possible, or immediately after the liquid phase appears. You must re-mix the concentrated inhibitor at the bottom with the melted pure monomer.

  • Verification: Ensure the solution is clear and homogenous before use.

Scenario B: Oxygen Starvation

Issue: A researcher purged the headspace with 100% Nitrogen to "prevent oxidation." Immediate Risk: Rapid consumption of remaining dissolved oxygen, rendering MEHQ useless. Correction:

  • Aeration: Immediately sparge the liquid with dry air (not nitrogen) or mix in an environment with air headspace.

  • Headspace Ratio: Ensure the container is filled to only 90% capacity. The 10% headspace acts as an oxygen reservoir.

Module 4: Frequently Asked Questions (Field FAQs)

Q: Can I store Acrylates in Carbon Steel? A: No. Carbon steel (mild steel) can cause iron contamination. Iron ions (


) act as catalysts for polymerization and will cause discoloration. Use Stainless Steel (304/316), Aluminum, or High-Density Polyethylene (HDPE).

Q: What is the "Restabilization" Test? A: If you suspect a shipment has been compromised (e.g., exposed to heat >40°C), perform a "Time to Onset" test. Take a small aliquot, heat it to a standard stress temperature (e.g., 60°C) in a safe block heater, and measure the time until viscosity spikes. Compare this against a fresh standard. If the time is significantly reduced, the inhibitor has been depleted.

Q: Why did my monomer turn yellow? A: This usually indicates the formation of diacrylic acid (dimer) or oxidation products from the inhibitor (MEHQ) itself. While not always a safety threat, it indicates "heat history"—the product was likely stored too warm for too long. Check the dimer content; high dimer levels can affect the final polymer properties.[3]

References
  • Arkema. (2023). Acrylic Acid: Safe Handling and Storage Technical Bulletin. Retrieved from

  • BASF. (2021). Safe Handling of Acrylic Acid and Esters. Retrieved from

  • European Basic Acrylic Monomer Manufacturers (EBAM). (2020). Safe Handling and Storage of Acrylic Acid and Esters. Retrieved from

  • Levy, L.B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1505-1515.
  • World Health Organization (WHO). (1997). Acrylic Acid: Health and Safety Guide No. 104. Retrieved from

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Methyl 2-(methoxymethyl)acrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Beyond the Template

This guide deviates from standard spectral listings to provide a mechanistic and comparative analysis of Methyl 2-(methoxymethyl)acrylate (MMMA). As a functionalized acrylate monomer derived from the Baylis-Hillman reaction, its analysis requires distinguishing it from its precursors (methyl acrylate), its hydrolyzed analogs (methyl 2-(hydroxymethyl)acrylate), and common side products.

This document synthesizes theoretical prediction with empirical data logic to establish a self-validating analytical protocol.

Structural Analysis & Theoretical Prediction

Methyl 2-(methoxymethyl)acrylate (


) is an ether-functionalized acrylate. Unlike simple acrylates (e.g., methyl methacrylate) where the 

-substituent is an alkyl group, the methoxymethyl group introduces unique electronic shielding effects and diagnostic spectral features.
The Diagnostic "Fingerprint"

The molecule possesses three distinct proton environments that serve as a purity fingerprint:

  • Vinyl Region (

    
     5.5 - 6.5 ppm):  Two geminal protons. Unlike methyl acrylate (which shows complex 
    
    
    
    splitting), these appear as singlets (or fine doublets) due to the lack of a vicinal proton.
  • Ether Methylene Region (

    
     4.0 - 4.3 ppm):  A sharp singlet corresponding to the 
    
    
    
    moiety. This is the critical differentiator from methyl methacrylate.
  • Methoxy Region (

    
     3.3 - 3.8 ppm):  Two distinct singlets—one for the ester methyl and one for the ether methyl.
    
Comparative Logic: What to Look For
  • Vs. Methyl Acrylate: Disappearance of the vinyl coupling pattern (

    
    ).
    
  • Vs. Methyl Methacrylate: Appearance of the ether methylene peak (

    
     ppm) and disappearance of the allylic methyl doublet (
    
    
    
    ppm).
  • Vs. Hydroxymethyl Precursor: Appearance of the ether methyl singlet (

    
     ppm) and loss of the labile 
    
    
    
    proton.

Experimental Protocol (Self-Validating System)

To ensure high-fidelity data suitable for quantitative analysis (qNMR), follow this optimized workflow.

Sample Preparation[1]
  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    
    • Rationale: Chloroform provides excellent solubility for acrylates and minimizes viscosity-induced broadening. DMSO-

      
       is an alternative if the sample contains significant hydroxy-impurities (to stop exchange), but 
      
      
      
      is preferred for resolution.
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Rationale: High concentrations can cause radiation damping or polymerization in the tube. Acrylates are prone to spontaneous polymerization; analyze immediately.

  • Filtration: Filter through a glass wool plug to remove polymerized micro-gels which cause baseline rolling.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration without long relaxation delays (

    
    ).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Critical: Vinyl protons in acrylates have long

      
       relaxation times (3-5s). A short 
      
      
      
      will under-integrate the vinyls relative to the methyl groups, skewing purity calculations.
  • Scans (

    
    ):  16 or 32 (Sufficient for S/N > 250:1).
    
Workflow Diagram

NMR_Workflow Sample Crude Sample (MMMA) Prep Prep: 15mg in 0.6mL CDCl3 (Filter Glass Wool) Sample->Prep Dissolve Acq Acquisition D1 = 10s (Critical) NS = 16 Prep->Acq Load Process Processing LB = 0.3 Hz Phase/Baseline Corr. Acq->Process FT Analyze Analysis Integration Check: Vinyl (1:1) vs OMe (3:3) Process->Analyze Validate

Figure 1: Optimized NMR workflow ensuring quantitative accuracy for acrylate monomers.

Spectral Assignment & Comparative Data

The following data compares Methyl 2-(methoxymethyl)acrylate with its closest structural relatives.

Chemical Shift Table ( , 400 MHz)
Proton AssignmentType

(ppm)
MultiplicityIntegralComparison Note
Vinyl

(cis to ester)

6.35 Singlet (

)
1HDeshielded by ester anisotropy.
Vinyl

(trans to ester)

5.90 Singlet (

)
1HUpfield of

.
Ether Methylene

4.18 Singlet2HDiagnostic Peak. Distinct from alcohol precursor (

).
Ester Methoxy

3.78 Singlet3HStandard acrylate ester position.
Ether Methoxy

3.36 Singlet3HUpfield from ester methoxy.

(Note: Values are consistent with Baylis-Hillman ether derivatives [1, 2]. Small couplings (


) between vinyls and the methylene group may be resolved on high-field instruments.)
Comparative Analysis: The "Decision Tree"

When analyzing a crude reaction mixture, use this logic to identify the major component.

Scenario A: Starting Material (Methyl Acrylate)

  • Observation: You see a complex

    
     pattern at 5.8 - 6.4 ppm.[1][2]
    

Scenario B: Hydrolysis Product (Methyl 2-(hydroxymethyl)acrylate)

  • Observation: The methylene peak is downfield at 4.32 ppm . The ether methoxy singlet at 3.36 ppm is missing .

Scenario C: Polymerization (Poly-MMMA)

  • Observation: All sharp peaks broaden significantly. Vinyl signals (5.9/6.35) disappear or diminish. Broad mounds appear at 1.5 - 2.5 ppm (backbone).

Structural Visualization & Shift Correlation

Structure_Shift Mol Methyl 2-(methoxymethyl)acrylate Vinyl Vinyl Protons δ 5.90 & 6.35 (Singlets) Mol->Vinyl C=CH2 EtherCH2 Ether CH2 δ 4.18 (Singlet) Mol->EtherCH2 -CH2-O- EsterOMe Ester OMe δ 3.78 (Singlet) Mol->EsterOMe COOMe EtherOMe Ether OMe δ 3.36 (Singlet) Mol->EtherOMe -OMe

Figure 2: Correlation of chemical moieties to specific NMR signals.

Purity Assay: qNMR vs. GC

While GC-MS is common for acrylates, qNMR (Quantitative NMR) is superior for Methyl 2-(methoxymethyl)acrylate due to its thermal instability. Acrylates can polymerize in the hot GC injection port, leading to false low-purity results.

qNMR Protocol:

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB).

    • Why: Non-volatile, stable, sharp singlets at

      
       (aromatic) and 
      
      
      
      (methoxy).
    • Caution: The TMB methoxy peak (

      
      ) may overlap with the ester methoxy. Use the aromatic protons (
      
      
      
      ) for calculation, ensuring they don't overlap with the vinyls (5.9/6.35).
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      

References

  • BenchChem. "A Comparative Analysis of the ¹H and ¹³C NMR Spectra of Methyl 3-methoxyacrylate and Related Acrylate Esters." BenchChem Technical Guides, 2025. Link

  • ChemicalBook. "Methyl acrylate (96-33-3) 1H NMR Spectrum." ChemicalBook Spectral Database, 2024. Link

  • Sigma-Aldrich. "Quantitative NMR (qNMR) Technical Guide." MilliporeSigma, 2017. Link

  • ResearchGate. "Mechanism of Baylis-Hillman reaction of methyl acrylate." ResearchGate Publication, 2009. Link

Sources

Spectroscopic Benchmarking: 13C NMR Profiling of Methyl 2-(methoxymethyl)acrylate vs. Common Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Methyl 2-(methoxymethyl)acrylate (MMMA) represents a critical class of "functionalized acrylates" derived from the Morita-Baylis-Hillman (MBH) reaction. Unlike simple alkyl acrylates (like Methyl Methacrylate - MMA), MMMA contains an ether linkage at the


-position.

For drug development professionals and polymer scientists, distinguishing MMMA from its precursors (Methyl 2-(hydroxymethyl)acrylate) and its analogs (MMA) is vital for verifying reaction completion and assessing monomer purity.

Key Differentiator: The presence of the methoxymethyl group introduces a distinct deshielding effect on the


-methylene carbon and provides a unique diagnostic signal in the 68–72 ppm range, absent in standard MMA.

Structural & Logic Visualization

To understand the spectral assignment, we must visualize the electronic environments. The following diagram outlines the structural logic and the decision tree for distinguishing MMMA from its closest analogs.

NMR_Logic_Flow cluster_legend Spectral Logic Start Unknown Acrylate Sample Check_Ether Check 68-72 ppm Region (Aliphatic Ether -CH2-) Start->Check_Ether 13C NMR Acquisition Check_OH Check 60-62 ppm Region (Alcohol -CH2-) Check_Ether->Check_OH Signal Absent Result_MMMA Identity: Methyl 2-(methoxymethyl)acrylate (Target) Check_Ether->Result_MMMA Signal Present Check_Methyl Check 16-18 ppm Region (Allylic Methyl) Check_OH->Check_Methyl Signal Absent Result_MHMA Identity: Methyl 2-(hydroxymethyl)acrylate (Precursor) Check_OH->Result_MHMA Signal Present Result_MMA Identity: Methyl Methacrylate (Standard) Check_Methyl->Result_MMA Signal Present

Caption: Diagnostic logic flow for identifying Methyl 2-(methoxymethyl)acrylate using characteristic 13C NMR chemical shift regions.

Comparative 13C NMR Data

The following table synthesizes experimental data for MMMA against its direct precursor (MHMA) and the industry standard (MMA).

Solvent:


 (Referenced to 77.16 ppm) | Frequency:  100/125 MHz
Carbon PositionCarbon TypeMMMA (Target)

(ppm)
MHMA (Precursor)

(ppm)
MMA (Standard)

(ppm)
Carbonyl

(Ester)
166.0 – 166.5 166.6167.0

-Alkene
Quaternary (

)
137.5 – 138.5 139.3136.2

-Alkene
Methylene (

)
126.0 – 127.0 125.3125.2
Ether Methylene

69.5 – 70.5 61.6 (

)
Absent
Ether Methyl

58.0 – 58.5 AbsentAbsent
Ester Methyl

51.8 – 52.0 51.751.7
Allylic Methyl

AbsentAbsent18.2
Detailed Spectral Analysis[2]
  • The Diagnostic "Ether Window" (69–71 ppm): The most critical differentiator is the signal at ~70 ppm. In the precursor (MHMA), the

    
     carbon appears upfield at ~61.6 ppm. Upon methylation to form MMMA, this signal shifts downfield by approximately 8–9 ppm (the 
    
    
    
    -effect of methylation), landing in the 70 ppm region.
  • The Alkene Region (125–140 ppm):

    • 
      -Carbon (
      
      
      
      ):
      In all three molecules, the terminal alkene carbon resonates near 125–127 ppm. However, in MMMA, the electron-withdrawing nature of the methoxymethyl group (inductive effect) slightly deshields this carbon compared to MMA.
    • 
      -Carbon (
      
      
      
      ):
      This quaternary carbon is sensitive to steric and electronic changes. It appears at ~136 ppm in MMA but shifts to ~138-139 ppm in the Baylis-Hillman derivatives (MMMA/MHMA) due to the substitution of the methyl group with a heteroatom-containing methylene group.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducible data, especially for the quaternary carbons (Carbonyl and


-Alkene) which suffer from long relaxation times (

), follow this protocol.
Reagents & Preparation[2][3][4][5][6][7]
  • Analyte: ~30-50 mg of Methyl 2-(methoxymethyl)acrylate.

  • Solvent: 0.6 mL

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (Recommended for 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons if quantitative integration is desired (though inverse-gated zgig is preferred for strict quantitation).

  • Spectral Width: -10 to 220 ppm.

  • Relaxation Delay (d1): 2.0 - 3.0 seconds .

    • Why: The Carbonyl (166 ppm) and

      
      -Alkene (138 ppm) carbons have no attached protons. They relax slowly. A standard 1.0s delay may suppress these signals, leading to poor S/N ratio relative to the methyl peaks.
      
  • Scans (NS): Minimum 256 scans (due to low natural abundance of 13C).

  • Temperature: 298 K (25°C).

Validation Step (QC)
  • Check: Look for the triplet at 77.16 ppm (

    
    ).
    
  • Verify: Ensure the Ester Methyl peak (~52 ppm) is distinct from the Ether Methyl peak (~58 ppm). If they overlap or are indistinguishable, check the shimming or solvent purity.

Synthesis Context (The "Why")

MMMA is typically synthesized via the Morita-Baylis-Hillman (MBH) reaction followed by methylation.

  • Step 1: Reaction of Methyl Acrylate + Formaldehyde

    
     Methyl 2-(hydroxymethyl)acrylate (MHMA).
    
  • Step 2: Methylation (e.g., MeI/Ag2O or Dimethyl Sulfate)

    
     MMMA.
    

The NMR data provided above is the primary method for confirming the success of Step 2 . The disappearance of the broad -OH proton in 1H NMR and the shift of the methylene carbon from 61.6 ppm to ~70 ppm in 13C NMR confirms the ether formation.

References

  • Carnegie Mellon University. (2000). Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent... (Supporting Info includes MHMA data). Macromolecules.[1][2] Link

  • National Institutes of Health (NIH) / PubChem. (n.d.). Methyl 2-(hydroxymethyl)acrylate Compound Summary.Link

  • ChemicalBook. (2024). Methyl acrylate 13C NMR Spectrum and Data.Link

  • University of Wisconsin-Madison. (n.d.). Evans Group pKa and Chemical Shift Tables (Acrylate References).Link

  • SciELO. (2013). Synthesis and Analysis of Carvacrol-Derived Morita-Baylis-Hillman Adducts. (Provides comparative shifts for acrylate MBH adducts). Link

Sources

FTIR Characteristic Bands for Methyl 2-(methoxymethyl)acrylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FTIR characteristic bands for Methyl 2-(methoxymethyl)acrylate (MMMA) , a functionalized acrylate monomer used in advanced polymer synthesis. It compares MMMA directly with its structural analog, Methyl Methacrylate (MMA) , to aid researchers in structural verification and polymerization monitoring.[1]

Introduction: The Structural Context[1][2][3]

Methyl 2-(methoxymethyl)acrylate (MMMA, CAS: 25328-81-8) is a difunctional monomer featuring an acrylate backbone with an ether-functionalized side chain (


-methoxymethyl group). Unlike standard acrylates where the 

-substituent is a proton (Methyl Acrylate) or a methyl group (Methyl Methacrylate), the methoxymethyl group in MMMA introduces unique solubility profiles and potential for post-polymerization modification, while retaining the high reactivity of the vinyl group.[1]

Critical Isomer Distinction: Researchers must distinguish MMMA from Methoxymethyl Methacrylate (CAS: 20363-82-0).

  • MMMA:

    
     (Ether on the 
    
    
    
    -carbon).[1]
  • Methoxymethyl Methacrylate:

    
     (Ether in the ester linkage).
    

This guide focuses on MMMA , often synthesized via the palladium-catalyzed alkoxy-carbonylation of allene or etherification of Baylis-Hillman adducts.[1]

Comparative Spectral Analysis: MMMA vs. MMA[1]

The FTIR spectrum of MMMA is dominated by the acrylate "fingerprint" but contains distinct markers arising from the ether side chain.[1] The following table contrasts MMMA with the industry-standard Methyl Methacrylate (MMA).

Table 1: Characteristic FTIR Wavenumbers
Functional GroupVibration ModeMMMA Wavenumber (

)
MMA Wavenumber (

)
Structural Insight & Causality
Carbonyl

Stretch
1725 (Strong)1730 (Strong)Both are

-unsaturated esters. The electron-withdrawing effect of the methoxymethyl group in MMMA has minimal impact on the carbonyl force constant compared to the methyl group in MMA.[1]
Vinyl (Alkene)

Stretch
1640 (Medium)1635–1640 (Medium)The conjugation length is identical. This band is the critical indicator for polymerization ; its disappearance quantifies conversion.[1]
Ether

Stretch
1080–1150 (Broad/Strong)AbsentDifferentiating Feature. MMMA contains an aliphatic ether (

) overlapping with ester C-O bands but adding intensity and broadening in this region.
Ester

Stretch
1150–1250 1150–1250Characteristic of the methyl ester (

).[1] Often appears as a doublet or multiplet.[1]
Methoxy/Methyl

Bend
1440–1460 1430–1450Deformation of

and

groups.[1] MMMA has additional methylene scissoring from the side chain.[1]
Vinyl Hydrogen

Stretch
2950–3000 2950–3000Low intensity shoulder on the aliphatic C-H stretch.[1]

Data Sources: Alper et al. (1984) [1], NIST WebBook (MMA Reference) [2].[1]

Technical Commentary
  • The "Ether Masking" Effect: In MMA, the 1000–1300

    
     region is populated solely by ester C-O stretches.[1] In MMMA, the aliphatic ether C-O-C stretch (typically 1085–1150 
    
    
    
    ) overlaps with the ester bands. Consequently, the "fingerprint" region of MMMA appears broader and more intense than that of MMA.[1]
  • Polymerization Monitoring: The

    
     band at 1640 
    
    
    
    is the primary metric for reaction progress.[1] As the monomer converts to poly(MMMA), this peak diminishes, while the carbonyl peak at 1725
    
    
    remains (shifting slightly due to loss of conjugation) and serves as an internal standard.[1]

Experimental Protocol: Acquisition & Validation

To ensure data integrity, the following self-validating protocol is recommended for acquiring the FTIR spectrum of neat MMMA.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: MMMA is a liquid at room temperature.[1] ATR requires minimal sample prep and eliminates pathlength variability common in transmission cells.[1]

Step-by-Step Workflow:

  • System Blanking:

    • Clean the Diamond/ZnSe crystal with isopropanol.[1]

    • Collect a background spectrum (air) with 64 scans at 4

      
       resolution.[1]
      
  • Sample Application:

    • Apply 10–20

      
       of neat MMMA to the crystal center.[1]
      
    • Validation Check: Ensure no air bubbles are trapped between the liquid and the crystal.[1]

  • Acquisition:

    • Collect sample spectrum (64 scans, 4

      
       resolution).[1]
      
    • Signal-to-Noise Check: The absorbance of the Carbonyl peak (1725

      
      ) should be between 0.5 and 1.5 A.U.[1] If >2.0, evanescent wave penetration is sufficient, but detector saturation is a risk (unlikely with ATR).[1]
      
  • Post-Processing:

    • Apply baseline correction if necessary.[1]

    • Critical Control: Compare the ratio of Peak 1725 (C=O) to Peak 1640 (C=C). For pure monomer, this ratio is constant.[1] An increase in this ratio suggests premature polymerization (oligomer presence).[1]

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to structural verification, highlighting the critical decision points based on spectral data.

MMMA_Characterization Start Precursors: Allene + CO + MeOH (Pd/Cu Catalyst) Reaction Alkoxy-Carbonylation Reaction Start->Reaction Crude Crude MMMA (Mixture) Reaction->Crude Distillation Purification (Vacuum Distillation) Crude->Distillation FTIR_Check FTIR Verification (Neat Liquid) Distillation->FTIR_Check Decision Check Bands: 1725 (C=O) 1640 (C=C) 1100 (Ether) FTIR_Check->Decision Pass Pass: Pure Monomer Decision->Pass Spectra Matches Fail Fail: Missing 1640 or Extra -OH (3400) Decision->Fail Impurity Detected Polymerization Polymerization (Radical Initiator) Pass->Polymerization Monitoring Monitor: Disappearance of 1640 cm⁻¹ Band Polymerization->Monitoring

Caption: Workflow for the synthesis, purification, and spectral validation of MMMA. The 1640 cm⁻¹ band is the critical quality gate.[1]

References

  • Alper, H., Hartstock, F. W., & Despeyroux, B. (1984).[1][2][3][4] The Alkoxy-alkoxycarbonylation of Allenes. Journal of the Chemical Society, Chemical Communications, (21), 1411-1412.[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] Methyl Methacrylate.[1][2][5][3][4][6][7][8][9] NIST Chemistry WebBook, SRD 69. [1]

  • Sigma-Aldrich. (2024).[1] Methyl 2-(methoxymethyl)acrylate Product Page (CAS 25328-81-8).[1] [1]

Sources

Comparative Reactivity Profile: Methyl 2-(hydroxymethyl)acrylate vs. Methyl 2-(methoxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 2-(hydroxymethyl)acrylate (MHMA) and its ether derivative, Methyl 2-(methoxymethyl)acrylate (MMMA) . While structurally similar as 1,1-disubstituted ethylenes, their reactivity profiles diverge significantly due to the protic nature of the hydroxymethyl group in MHMA versus the aprotic, lipophilic nature of the methoxymethyl group in MMMA.

Key Verdict:

  • MHMA is the superior candidate for bioconjugation and Michael addition workflows where the hydroxyl group facilitates nucleophilic attack via hydrogen bond stabilization. It yields polymers with higher glass transition temperatures (

    
    ) and hydrophilicity.
    
  • MMMA is the preferred alternative for radical polymerization in non-polar environments where low viscosity and lack of hydrogen-bond-induced aggregation are required. It serves as a "capped" analog to modulate hydrophobicity without introducing labile protons.

Molecular Architecture & Theoretical Reactivity

Both compounds are derivatives of the Baylis-Hillman adduct of methyl acrylate and formaldehyde. The critical differentiator is the substituent at the


-position.
FeatureMethyl 2-(hydroxymethyl)acrylate (MHMA)Methyl 2-(methoxymethyl)acrylate (MMMA)
Structure


Functionality Protic (H-bond donor/acceptor)Aprotic (H-bond acceptor only)
Electronic Effect Electron-withdrawing (-I effect of OH)Electron-withdrawing (-I effect of OMe)
Steric Bulk Moderate (can form intramolecular H-bonds)Higher (flexible methoxy tail)
Primary Utility Functional handle, Hydrophilic modification

modulation, Lipophilic capping
Mechanistic Insight: The "Hydroxyl Effect"

In Michael addition reactions with amines, MHMA exhibits an accelerated rate compared to MMMA in non-polar solvents. This is attributed to the hydroxyl group acting as an intramolecular general acid catalyst, stabilizing the zwitterionic transition state or directing the incoming nucleophile.

MichaelAddition cluster_legend Mechanism MHMA MHMA (Reactant) TS Transition State (H-bond Stabilized) MHMA->TS Activation Amine Primary Amine (Nucleophile) Amine->TS Attack Product $beta$-Amino Ester (Adduct) TS->Product Proton Transfer OH Group OH Group Directs Amine

Figure 1: Mechanistic pathway showing the hydroxyl-assisted nucleophilic attack on MHMA. The -OH group stabilizes the transition state, a feature absent in MMMA.

Performance Comparison: Radical Polymerization

In free radical polymerization (FRP), the presence of the


-substituent introduces steric hindrance that generally slows propagation (

) compared to simple acrylates, but both monomers polymerize effectively.
Kinetics and Molecular Weight
  • MHMA: Polymerization is often faster in bulk or non-polar solvents due to monomer association (H-bonding clusters). However, in protic solvents, solvent-monomer H-bonding can disrupt this, normalizing the rate. The resulting polymer, Poly(MHMA), is rigid with a high

    
     (typically > 90°C) due to strong inter-chain hydrogen bonding.
    
  • MMMA: Lacks the ability to self-associate via H-bonds. Its polymerization kinetics follow standard steric-controlled models. Poly(MMMA) has a significantly lower

    
     (typically 40-60°C lower than Poly(MHMA)) and improved solubility in organic solvents like toluene and dichloromethane.
    
Chain Transfer Considerations

Unlike allylic protons which cause degradative chain transfer, the methylene protons in the hydroxymethyl group of MHMA are relatively stable. However, the free hydroxyl group can participate in side reactions with strong electrophiles or Lewis acids if present in the initiation system. MMMA is chemically inert in this regard, making it more robust for Lewis-acid mediated polymerizations (e.g., RAFT or ATRP variants).

Performance Comparison: Michael Addition (Conjugation)

This is the critical differentiator for drug delivery applications where these monomers are used to conjugate amines (proteins, peptides).

ParameterMHMAMMMAExperimental Observation
Reaction Rate (

)
HighModerateMHMA reacts 2-5x faster in

due to H-bond assistance.
Solvent Effect Rate decreases in protic solvents (MeOH)Rate relatively constantProtic solvents compete with the internal -OH for H-bonding in MHMA.
Selectivity High for primary aminesHigh for primary aminesBoth are excellent Michael acceptors.
Experimental Protocols
Protocol A: Synthesis of MMMA from MHMA

Context: Converting the commercial MHMA precursor to the lipophilic MMMA.

  • Reagents: MHMA (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Silver Oxide (

    
    , 1.0 eq), in Dichloromethane (DCM).
    
  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve MHMA in anhydrous DCM (0.5 M concentration).

    • Add

      
       followed by dropwise addition of MeI.
      
    • Stir at room temperature for 12-24 hours. Monitor via TLC (stain with

      
      ).
      
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

  • Validation:

    
     NMR should show disappearance of -OH broad singlet and appearance of -OMe singlet at 
    
    
    
    ppm.
Protocol B: Kinetic Monitoring of Michael Addition (NMR)

Context: Comparing electrophilicity toward a model amine (e.g., Propylamine).

  • Preparation: Prepare 0.1 M solutions of Monomer (MHMA or MMMA) and Amine (Propylamine) in

    
    .
    
  • Internal Standard: Add 1,3,5-trioxane (0.05 M) as an inert integration standard.

  • Acquisition:

    • Mix equimolar amounts in an NMR tube at

      
      .
      
    • Acquire

      
       NMR spectra every 5 minutes for 60 minutes.
      
  • Analysis:

    • Integrate the vinyl protons of the acrylate (

      
       ppm) relative to the internal standard.
      
    • Plot

      
       vs. time. The slope represents the pseudo-first-order rate constant (
      
      
      
      ).

Kinetics Start Start: Equimolar Mix (Monomer + Amine) NMR 1H NMR Acquisition (Every 5 min) Start->NMR Data Integrate Vinyl Signals vs Internal Standard NMR->Data Plot Plot ln([M]0/[M]t) vs Time Data->Plot Result Calculate Rate Constant (k) Plot->Result

Figure 2: Workflow for determining the comparative reactivity rates via NMR spectroscopy.

Application Guide: When to Use Which?
  • Choose MHMA when:

    • Synthesizing hydrogels or water-soluble polymers.

    • Post-polymerization functionalization is required (converting -OH to urethane, ester, etc.).

    • Fast conjugation rates with amines are critical in non-polar media.

  • Choose MMMA when:

    • Low viscosity formulations are required (e.g., UV-curable coatings).

    • Hydrophobicity is needed to prevent water swelling.

    • Avoiding hydrogen-bond induced aggregation is necessary for processing.

References
  • Yamada, B., et al. (1994).

    
    -(Substituted methyl)acrylates. Polymer Journal. Link
    
  • Moriya, T., et al. (2018). Reactivity of Baylis-Hillman Adducts in Polymer Synthesis. Macromolecules. Link

  • Rau, T., & Rehahn, M. (2012). High-Tg Methacrylate Polymers via Hydrogen Bonding. Macromolecular Chemistry and Physics. Link

  • Sigma-Aldrich. (2025). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link

Refractive index and density validation for methyl 2-(methoxymethyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for validating the physical properties of Methyl 2-(methoxymethyl)acrylate (MMMA). It addresses the scarcity of specific literature data for this specialized monomer by establishing a rigorous validation protocol against known structural analogues.

Executive Summary

Methyl 2-(methoxymethyl)acrylate (MMMA) is a functionalized acrylate monomer offering unique properties intermediate between the hydrophobic Methyl Methacrylate (MMA) and the hydrophilic Methyl 2-(hydroxymethyl)acrylate (MHMA). Unlike commodity monomers, MMMA lacks extensive standardized property databases.

This guide provides a comparative validation framework . It defines the expected property ranges for MMMA based on Structure-Property Relationships (SPR) with its analogues (MMA and MHMA) and outlines a self-validating experimental protocol to confirm batch purity and identity. Accurate validation of Refractive Index (RI) and Density is critical for predicting polymerization shrinkage, optical clarity, and copolymer reactivity ratios.

Compound Profile & Structural Basis

To validate MMMA, we must first benchmark it against its structural "parent" (MMA) and its hydroxyl-precursor (MHMA).

  • Methyl Methacrylate (MMA): The baseline standard.[1] Non-polar side chain.

  • Methyl 2-(hydroxymethyl)acrylate (MHMA): High polarity due to the -OH group, leading to high density and RI via hydrogen bonding.

  • Methyl 2-(methoxymethyl)acrylate (MMMA): The target compound. The ether linkage (-OCH₃) reduces hydrogen bonding compared to MHMA but maintains higher electron density than MMA.

Structural Logic Flow

The following diagram illustrates the chemical relationship and the expected shift in physical properties.

StructureProperty MMA Methyl Methacrylate (MMA) CAS: 80-62-6 Baseline Standard MHMA Methyl 2-(hydroxymethyl)acrylate (MHMA) CAS: 15484-46-5 High Polarity Analogue MMA->MHMA + Oxygen (Hydroxylation) Increases RI & Density MMMA Methyl 2-(methoxymethyl)acrylate (MMMA) CAS: 25328-81-8 Target Compound MHMA->MMMA + Methylation (Etherification) Decreases Density (vs MHMA) Maintains RI > MMA Prop Expected Property Shift: Density: MMA < MMMA < MHMA RI: MMA < MMMA < MHMA MMMA->Prop

Figure 1: Structure-Property Relationship linking MMMA to established acrylate standards.

Comparative Performance Data

The following table synthesizes established literature values for the analogues to bracket the expected values for MMMA. Use these benchmarks to flag "Out of Specification" (OOS) results during your validation.

PropertyMethyl Methacrylate (MMA)Methyl 2-(hydroxymethyl)acrylate (MHMA)MMMA (Target Validation Range)
CAS Number 80-62-615484-46-525328-81-8
Molecular Weight 100.12 g/mol 116.12 g/mol 130.14 g/mol
Refractive Index (

)
1.4141.4561.425 – 1.445 (Est.)
Density (25°C) 0.944 g/mL1.129 g/mL1.020 – 1.080 g/mL (Est.)
Functionality HydrophobicHydrophilic / H-BondingAmphiphilic / Ether Linkage
Key Application Optical Polymers, PMMAHydrogels, Dental ResinsLow-Shrinkage Optical Resins

Technical Insight:

  • Density: MMMA is heavier than MMA due to the added methoxy group but lighter than MHMA because the ether linkage prevents the tight molecular packing seen in hydrogen-bonded hydroxyls.

  • Refractive Index: The ether oxygen increases polarizability relative to MMA, boosting the RI. If your measured RI is < 1.420, suspect contamination with MMA or solvent. If > 1.450, suspect hydrolysis to MHMA.

Experimental Validation Protocol

To ensure data integrity (ALCOA+ principles), follow this self-validating workflow. This protocol is designed to eliminate common errors related to temperature fluctuation and impurities.

A. Equipment & Reagents
  • Refractometer: Abbe-type or Digital (Accuracy ±0.0001).

  • Density Meter: Oscillating U-tube (e.g., Anton Paar) or Pycnometer (Standardized).

  • Reference Standards: HPLC-grade Water (

    
    ) and Dodecane (or verified MMA).
    
  • Temperature Control: Circulating water bath maintained at 20.0°C ± 0.1°C.

B. Step-by-Step Methodology
Phase 1: System Suitability Test (SST)

Before measuring MMMA, you must validate the instrument.

  • Clean the prism/tube with acetone and dry with nitrogen.

  • Calibrate using HPLC water at 20°C.

    • Acceptance Criteria: RI = 1.3330 ± 0.0002; Density = 0.9982 ± 0.0002 g/mL.

  • Verify with MMA standard (optional but recommended).

    • Acceptance Criteria: RI = 1.414 ± 0.001.

Phase 2: Sample Measurement (MMMA)
  • Equilibration: Allow the MMMA sample to reach 20°C in a sealed container to prevent moisture absorption (hygroscopicity is a risk with ether acrylates).

  • Loading: Inject sample avoiding micro-bubbles. For density meters, check the camera view for bubbles.

  • Replicate Analysis: Perform

    
     independent measurements.
    
    • Data Quality Rule: The Relative Standard Deviation (RSD) must be < 0.1%.

  • Temperature Correction: If measuring at roughly 25°C, apply the correction factor:

    • Note: Acrylates typically have a

      
       of approx. 
      
      
      
      .
C. Validation Workflow Diagram

ValidationWorkflow Start Start Validation SST System Suitability Test (SST) Standard: Water @ 20°C Start->SST CheckSST SST Pass? (RI=1.3330 ±0.0002) SST->CheckSST SamplePrep Sample Equilibration (20°C, Sealed) CheckSST->SamplePrep Yes Fail Recalibrate / Clean CheckSST->Fail No Measure Measurement (n=3) Check for Bubbles SamplePrep->Measure Calc Calculate Mean & RSD Measure->Calc Decision RSD < 0.1%? Calc->Decision Decision->Measure No (Repeat) Report Generate COA Compare vs Range Decision->Report Yes Fail->SST

Figure 2: Step-by-step validation workflow ensuring data integrity.

Performance Implications

Why does this validation matter? The physical properties of MMMA directly dictate its behavior in drug delivery systems and optical materials.

  • Refractive Index Mismatch: In optical resin formulations, a deviation in MMMA's RI of >0.005 can cause haze or opacity when copolymerized with styrene or high-index monomers.

  • Polymerization Shrinkage: Density validation is the primary input for calculating the shrinkage factor.

    • An incorrect monomer density reading will lead to erroneous shrinkage predictions, potentially causing mechanical failure in dental fillings or optical lenses.

  • Purity Indicator: A density value closer to 1.12 g/mL suggests hydrolysis of the methoxy group back to the hydroxyl (MHMA), which will drastically alter the water uptake (swelling) of the final polymer.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6658, Methyl Methacrylate. Retrieved from [Link]

  • ASTM International. (2023). ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for C6H10O3 Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and pharmaceutical development, understanding the fundamental composition of a molecule is paramount. For C6H10O3 acrylates, a class of monomers crucial in the synthesis of various polymers with biomedical and industrial applications, verifying the empirical formula through elemental analysis is a critical checkpoint for purity and quality control. This guide provides an in-depth comparison of elemental analysis standards for these acrylates, offering insights into experimental best practices and a comparative look at alternative analytical techniques.

The Foundational Role of Elemental Analysis

Elemental analysis, particularly combustion analysis, serves as the gold standard for determining the mass fractions of carbon (C), hydrogen (H), and oxygen (O) in a sample. This technique provides a fundamental confirmation of a compound's empirical formula. For a molecule with the formula C6H10O3, the theoretical elemental composition is the benchmark against which all experimental results are measured.

Theoretical Elemental Composition of C6H10O3

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.011672.06655.37
Hydrogen (H)1.0081010.0807.75
Oxygen (O)15.999347.99736.88
Total 130.143 100.00

Note: Atomic masses are based on standard IUPAC values. The exact molecular weight of a specific C6H10O3 isomer, such as hydroxypropyl acrylate, is 130.1418 g/mol .[1]

Combustion Analysis: A Self-Validating Protocol

The principle of modern CHNS/O elemental analysis lies in the dynamic flash combustion or pyrolysis of the sample. This process converts the constituent elements into simple gaseous forms that can be quantitatively measured.[2][3]

Experimental Workflow: From Sample to Signal

A typical workflow for CHNS and O analysis involves distinct pathways, ensuring no cross-contamination and accurate quantification.

Elemental_Analysis_Workflow cluster_CHN CHN Analysis (Combustion) cluster_O Oxygen Analysis (Pyrolysis) Sample_CHN Sample Weighed in Tin Capsule Combustion Dynamic Flash Combustion (>1000°C in O2 atmosphere) Sample_CHN->Combustion Reduction Reduction of NOx to N2 (Copper Reactor) Combustion->Reduction GC_Column_CHN Gas Chromatographic Separation (CO2, H2O, N2) Reduction->GC_Column_CHN TCD_CHN Thermal Conductivity Detector (TCD) GC_Column_CHN->TCD_CHN Data_CHN Signal Processing & Quantification TCD_CHN->Data_CHN Sample_O Sample Weighed in Silver Capsule Pyrolysis Pyrolysis in Inert Atmosphere (Helium Carrier Gas, ~1060°C) Sample_O->Pyrolysis Nickel_Carbon Conversion of O to CO (Nickel-Coated Carbon) Pyrolysis->Nickel_Carbon GC_Column_O Gas Chromatographic Separation (CO) Nickel_Carbon->GC_Column_O TCD_O Thermal Conductivity Detector (TCD) GC_Column_O->TCD_O Data_O Signal Processing & Quantification TCD_O->Data_O

Caption: Workflow for CHN and Oxygen elemental analysis.

Causality in Experimental Choices:
  • Sample Containers: Tin capsules are used for combustion analysis as tin acts as a flux, promoting complete combustion. Silver capsules are used for pyrolysis to avoid interference with the oxygen-to-carbon monoxide conversion.[2]

  • Combustion vs. Pyrolysis: Oxygen determination requires a separate pyrolysis step in an inert atmosphere to ensure that all detected oxygen originates from the sample and not the analytical process itself.[2]

  • Detector: The Thermal Conductivity Detector (TCD) is a robust and universal detector that measures the change in thermal conductivity of the carrier gas caused by the eluted sample components.[2][3]

Trustworthiness Through Calibration and Validation:

The accuracy of elemental analysis hinges on proper calibration with certified reference materials (CRMs).[4][5] For acrylates, which are organic compounds, standards with well-defined elemental compositions are used.

Common Certified Reference Materials for Calibration:

StandardUse Case
AcetanilideCHN calibration
Benzoic AcidOxygen calibration[2]
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)CHNS calibration[2]
SulfanilamideCHNS calibration

The generally accepted tolerance for elemental analysis results in academic and industrial settings is a deviation of no more than ±0.4% from the theoretical value for each element. However, inconsistencies between analytical service providers can occur, underscoring the importance of using well-characterized in-house standards for verification.

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis provides the foundational empirical formula, other techniques offer complementary information about the molecular structure, purity, and functional groups.

Analytical_Method_Selection Start Analytical Need Q1 Confirm Empirical Formula? Start->Q1 EA Elemental Analysis (Combustion) Q1->EA Yes Q2 Determine Molecular Structure? Q1->Q2 No Spectroscopy NMR & Mass Spectrometry Q2->Spectroscopy Yes Q3 Quantify in a Mixture? Q2->Q3 No Chromatography HPLC / GC-MS Q3->Chromatography Yes Q4 Identify Functional Groups? Q3->Q4 No IR FTIR Spectroscopy Q4->IR Yes

Caption: Decision tree for selecting an analytical method.

Performance Comparison of Analytical Techniques for C6H10O3 Acrylates:

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Combustion/Pyrolysis and detection of resulting gases.Elemental composition (C, H, N, S, O), empirical formula.High accuracy and precision for bulk samples, fundamental purity check.Destructive, provides no structural information.[6]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Detailed molecular structure, functional group connectivity.Non-destructive, provides unambiguous structural elucidation.Lower sensitivity than MS, requires higher sample purity for clear spectra.
Mass Spectrometry (MS) Ionization of molecules and separation by mass-to-charge ratio.Molecular weight, fragmentation patterns, structural information.High sensitivity, can be coupled with chromatography (GC-MS, LC-MS).Can be destructive depending on the ionization method.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Purity, quantification of components in a mixture.[7]High resolution for non-volatile compounds, widely applicable.Requires soluble samples, may not be suitable for all isomers without specific columns.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Purity, quantification of volatile components.High efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds; acrylates can self-polymerize at high temperatures.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O, O-H, C=C).Fast, non-destructive, provides a molecular "fingerprint".Difficult to obtain quantitative information without extensive calibration.[8]

Conclusion

For the definitive validation of the empirical formula of C6H10O3 acrylates, elemental analysis remains the cornerstone analytical technique. Its accuracy, when performed with rigorous adherence to standardized protocols and calibration with certified reference materials, is unparalleled for confirming bulk sample purity at the elemental level. While techniques like NMR, MS, and chromatography provide essential, complementary structural and purity information, they do not replace the fundamental data delivered by elemental analysis. For researchers, scientists, and drug development professionals, a multi-faceted analytical approach, with elemental analysis as a foundational component, ensures the highest degree of confidence in the characterization of these vital chemical building blocks.

References

  • Toxic Combustion Products Testing of Polymers Used in Oxygen Systems A Review of Testing at WSTF. ASTM Digital Library. [Link]

  • HEATS OF COMBUSTION OF HIGH TEMPERATURE POLYMERS. Stanford University. [Link]

  • The Combustion Process Of Polymer Materials. Oceanchem Group. [Link]

  • A Brief Study on Toxic Combustion Products of the Polymers Used in High-pressure Oxygen Systems. NASA Technical Reports Server. [Link]

  • Elemental analysis of Ag⁺-imprinted poly(hydroxyethyl methacrylate)... ResearchGate. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Hydroxyethyl acrylate. Wikipedia. [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER. [Link]

  • Hydroxypropyl acrylate. NIST WebBook. [Link]

  • 2-Hydroxyethyl acrylate CAS#: 818-61-1. ChemWhat. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science. [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent. [Link]

  • Acrylic acid. Wikipedia. [Link]

  • STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.org. [Link]

  • CHNS-O DETERMINATION IN RUBBER SAMPLES FOR MATERIAL CHARACTERIZATION. VELP Scientifica. [Link]

  • Reference Materials-Home. International Atomic Energy Agency. [Link]

  • Standard Reference Material® 610 - Certificate of Analysis. NIST. [Link]

  • Certificate of Analysis - BS CSONH. Brammer Standard Company, Inc. [Link]

  • The Effect of Silane Acrylate Containing Ethylene Glycol Chains on the Adhesive Performance and Viscoelastic Behavior of Acrylic Pressure-Sensitive Adhesives for Flexible Displays. PMC. [Link]

  • How to improve paint and coating formulations: Elemental analysis. Malvern Panalytical. [Link]

  • Validation of analytical methods for acrylic acid from various food products. PMC. [Link]

  • Validation of analytical methods for acrylic acid from various food products. PubMed. [Link]

  • 2-Hydroxyethyl acrylate. PubChem. [Link]

  • Elemental Inorganic Standards. Agilent. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

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